Technical Guide: Solubility Profiling of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine
Executive Summary This technical guide provides a rigorous framework for the solubilization and handling of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine (CAS 544462-63-7). As a piperazine derivative featuring both a lipop...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous framework for the solubilization and handling of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine (CAS 544462-63-7). As a piperazine derivative featuring both a lipophilic nitrophenyl group and a polar ethylsulfonyl moiety, this compound presents specific solubility challenges critical to drug discovery workflows.
Improper solubilization frequently leads to "silent precipitation" in biological assays, resulting in false negatives or inconsistent IC50 values. This guide moves beyond basic observations to establish a self-validating protocol for preparing stable stock solutions in Dimethyl Sulfoxide (DMSO) and managing the transition to aqueous buffers (Water/PBS).
Physicochemical Profile & Theoretical Solubility
Understanding the structural determinants of solubility is the first step in protocol design. The nitro group (
) enhances crystallinity and reduces aqueous solubility, while the sulfonyl group provides a dipole moment that aids solvation in polar aprotic solvents like DMSO.
Property
Data
Relevance to Solubility
Compound Name
1-(Ethylsulfonyl)-4-(4-nitrophenyl)piperazine
Core Analyte
CAS Number
544462-63-7
Unique Identifier
Molecular Weight
299.35 g/mol
Moderate MW; favorable for diffusion
Molecular Formula
Heteroatom rich
Physical State
Solid (Crystalline)
High lattice energy requires energy input (sonication) to break
Predicted LogP
~1.5 – 2.0
Moderately lipophilic; prone to aqueous crash-out
H-Bond Donors
0
Aprotic; relies on dipole-dipole interactions
Solubility in DMSO (Stock Preparation)
Status:High Solubility (Target: 10 mM – 50 mM)
DMSO is the industry-standard solvent for this compound due to its ability to disrupt the crystal lattice of sulfonamide derivatives. However, the rate of dissolution is often the bottleneck.
Mechanism of Action
DMSO acts as a polar aprotic acceptor. It solvates the electron-deficient aromatic ring (due to the nitro group) and interacts with the sulfonyl dipole.
Protocol: Preparation of a 10 mM Stock Solution
Standardizing the stock preparation prevents concentration errors downstream.
Weighing: Accurately weigh 2.99 mg of the solid compound into a sterile 1.5 mL amber glass vial (to protect from potential photodegradation of the nitro moiety).
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade:
99.9%, Water Content <0.1%).
Note: Do not use plastic microfuge tubes for long-term storage as DMSO can leach plasticizers.
Vortexing: Vortex at high speed for 30 seconds.
Sonication (Critical Step): Sonicate in a water bath at 25°C for 5–10 minutes.
Validation: Hold the vial up to a light source. The solution must be completely clear with no "swirling" refractivity or particulate matter.
Storage: Store at -20°C.
Caution: DMSO freezes at 19°C. Repeated freeze-thaw cycles can induce precipitation. Aliquot into single-use volumes (e.g., 50
L) to maintain integrity.
Solubility in Water & Aqueous Buffers
Status:Low Solubility (Risk of Precipitation > 50
M)
Direct dissolution of the solid in water is not recommended and will likely fail. The protocol below addresses the "Kinetic Solubility"—the ability of the compound to remain in solution when diluted from DMSO into water.
The "Crash-Out" Phenomenon
When the DMSO stock is added to an aqueous buffer (PBS, Media), the solvent environment changes instantly from lipophilic to hydrophilic. If the concentration exceeds the thermodynamic solubility limit, the compound will nucleate and precipitate.
Introduction: The Nitrophenylpiperazine Core as a Privileged Scaffold
An In-depth Technical Guide to the Known Biological Activity of Nitrophenylpiperazine Derivatives In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Known Biological Activity of Nitrophenylpiperazine Derivatives
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The piperazine ring is a quintessential example of such a scaffold, prized for its unique physicochemical properties.[1] Its six-membered heterocyclic structure with two nitrogen atoms at positions 1 and 4 provides a combination of structural rigidity, conformational flexibility, and tunable basicity.[2][3] These features allow piperazine-containing molecules to effectively orient themselves within enzyme active sites and receptor pockets, making them a cornerstone in the design of therapeutics for the central nervous system (CNS), infectious diseases, and more.[2][4]
This guide focuses on a specific, highly versatile subset: nitrophenylpiperazine (NPP) derivatives . The incorporation of a nitrophenyl group onto the piperazine core introduces distinct electronic and steric properties that have been exploited to generate a diverse array of biological activities. The strong electron-withdrawing nature of the nitro group significantly modulates the electronic environment of the entire molecule, influencing target binding affinity and intrinsic activity. This technical whitepaper will provide an in-depth exploration of the known biological activities of NPP derivatives, moving from their role as antimicrobial agents to specific enzyme inhibitors and neuromodulators. We will dissect the structure-activity relationships (SAR), present key quantitative data, and provide detailed experimental protocols to offer a comprehensive resource for researchers and drug development professionals.
Antimicrobial and Antifungal Activities: A New Frontier Against Resistance
The rise of multidrug-resistant pathogens presents one of the most significant challenges to modern medicine, creating a pressing need for novel antimicrobial agents.[5][6] The piperazine scaffold has proven to be a promising starting point for the development of such drugs.[7] Researchers have investigated NPP derivatives for their potential to combat a range of bacterial and fungal pathogens, revealing encouraging, albeit often moderate, activity.[5][6]
Structure-Activity Relationship (SAR) and Key Findings
A key study in this area involved the synthesis and evaluation of a series of 1-(4-nitrophenyl)piperazine derivatives against various mycobacterial strains and fungi.[5] The results underscored a critical principle in drug design: the interplay between lipophilicity and biological activity. The activity against Mycobacterium kansasii was found to be positively influenced by higher lipophilicity and the electron-donating properties of substituents on the molecule.[5] This suggests that for these compounds to reach their intracellular targets within the lipid-rich mycobacterial cell wall, an optimal balance of solubility and hydrophobicity is crucial. Compounds with higher lipophilicity can more effectively partition into and traverse these biological membranes.
The most effective compounds from this series demonstrated activity in the low micromolar range, indicating their potential as lead structures for further optimization.
Quantitative Data: Antimicrobial and Antifungal Potency
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative NPP derivatives against selected pathogens, illustrating the quantitative potency of this chemical class.
Experimental Protocol: Broth Microdilution MIC Assay
The determination of MIC is the gold standard for measuring the in vitro susceptibility of a pathogen to an antimicrobial agent. The protocol below describes a standard broth microdilution method.
Rationale: This method is chosen for its efficiency, scalability (allowing for simultaneous testing of multiple compounds and concentrations), and conservation of reagents. It provides a quantitative endpoint (the MIC) that is reproducible and directly comparable across different studies.
Step-by-Step Methodology:
Preparation of Compound Stock: Dissolve the synthesized NPP derivative in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mM). This serves as the primary stock solution.
Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, add culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.
Serial Dilution: Add a calculated volume of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the subsequent wells of that row. This creates a gradient of compound concentrations. Ensure the final DMSO concentration is non-inhibitory to the test organism (typically ≤1%).
Inoculum Preparation: Grow the microbial strain to the logarithmic phase in an appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
Inoculation: Add the standardized inoculum to all wells, including a positive control (no compound) and a negative control (no inoculum).
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for Staphylococcus aureus).
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a spectrophotometric plate reader.
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition Profile: The Case of Tyrosinase
Beyond antimicrobial applications, NPP derivatives have been engineered as specific enzyme inhibitors. A notable example is their activity against tyrosinase, the key enzyme in the melanin biosynthesis pathway.[8][9] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in both dermatology and cosmetics.[8]
Mechanism and Structure-Activity Relationship (SAR)
A recently designed series of 4-nitrophenylpiperazine derivatives were evaluated as potential tyrosinase inhibitors.[8][9] The study revealed that incorporating an indole moiety at the N-1 position of the piperazine ring resulted in a compound with significant inhibitory effects.[8] This finding suggests that the bulky, electron-rich indole ring may form favorable interactions, such as pi-stacking or hydrophobic interactions, within the active site of the tyrosinase enzyme, enhancing binding affinity.
Enzyme kinetics analysis was performed to elucidate the mechanism of inhibition. The most potent compound was found to act as a mixed inhibitor .[8][9] This is a crucial mechanistic insight. Unlike a competitive inhibitor, which only binds to the free enzyme, or an uncompetitive inhibitor, which only binds to the enzyme-substrate complex, a mixed inhibitor can bind to both. This indicates that the NPP derivative likely binds to an allosteric site on the tyrosinase enzyme, rather than directly competing with the substrate (L-DOPA) at the catalytic site. This binding event induces a conformational change that reduces the enzyme's catalytic efficiency and may also affect substrate binding.
Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay
Rationale: Mushroom tyrosinase is widely used as a model for human tyrosinase due to its commercial availability, high activity, and well-characterized properties. The assay measures the enzymatic conversion of L-DOPA to dopachrome, a colored product, allowing for a straightforward spectrophotometric readout.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.8).
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in the phosphate buffer.
Prepare a stock solution of the substrate, L-DOPA (e.g., 10 mM), in the phosphate buffer.
Prepare stock solutions of the NPP derivatives in DMSO.
Assay Setup: In a 96-well plate, add phosphate buffer, a specific volume of the NPP derivative solution (at various concentrations), and the tyrosinase enzyme solution.
Pre-incubation: Incubate the plate at room temperature (e.g., 25°C) for 10 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.
Kinetic Measurement: Immediately measure the absorbance of the wells at 475 nm (the λmax of dopachrome) every minute for 15-20 minutes using a microplate reader.
Data Analysis:
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualization: Mechanism of Mixed-Type Inhibition
Caption: Binding scheme for a mixed-type enzyme inhibitor.
Neuromodulatory Effects and CNS Applications
The phenylpiperazine scaffold is a cornerstone of neuropharmacology, forming the structural basis for numerous approved drugs with antipsychotic, antidepressant, and anxiolytic properties.[3][4] These activities often arise from interactions with the monoamine neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors.[10][11] It is therefore logical to explore NPP derivatives for similar CNS activities.
Selective Serotonin Releasing Activity
Research has identified a specific NPP derivative, para-nitrophenylpiperazine (pNPP), as a monoamine releasing agent.[12] Critically, its action is highly selective. pNPP acts as a selective partial serotonin releasing agent , meaning it stimulates the release of serotonin from neurons without significantly affecting the release of dopamine or norepinephrine.[12]
This selectivity is paramount. A compound that indiscriminately releases all monoamines can have a complex and often undesirable side-effect profile. By selectively targeting the serotonin system, pNPP demonstrates the potential for developing more refined therapeutic agents. Its "partial" agonist nature means it has a ceiling effect, which can be a valuable safety feature, preventing the excessive serotonin release that can lead to serotonin syndrome.
Rationale: Synaptosomes are isolated, sealed nerve terminals that retain the machinery for neurotransmitter uptake, storage, and release. They provide an excellent ex vivo model system to study the direct effects of compounds on these processes, bridging the gap between in vitro binding assays and in vivo animal studies.
Step-by-Step Methodology:
Synaptosome Preparation:
Homogenize fresh brain tissue (e.g., rat striatum or cortex) in an ice-cold sucrose buffer.
Perform differential centrifugation to pellet and purify the synaptosomes, which are then resuspended in a physiological buffer (e.g., Krebs-Ringer).
Radiolabel Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter, such as [³H]5-HT (tritiated serotonin), for a set period (e.g., 15 minutes at 37°C). This allows the synaptosomes to actively take up and store the labeled serotonin.
Superfusion:
Trap the loaded synaptosomes on a filter in a superfusion chamber.
Continuously wash the synaptosomes with fresh buffer at a constant flow rate to establish a stable baseline of spontaneous [³H]5-HT release.
Collect fractions of the superfusate at regular intervals (e.g., every 2 minutes).
Compound Exposure: Switch the superfusion buffer to one containing the NPP derivative (at various concentrations) for a defined period (e.g., 4-6 minutes). Continue collecting fractions.
Depolarization (Positive Control): As a positive control, expose the synaptosomes to a high-potassium buffer to induce depolarization-evoked release, confirming the viability of the preparation.
Quantification:
Measure the radioactivity in each collected fraction and in the synaptosomes remaining on the filter at the end of the experiment using liquid scintillation counting.
Express the release in each fraction as a percentage of the total radioactivity present at the start of that fraction.
Data Analysis: Calculate the net release stimulated by the compound and plot it against the compound concentration to determine the EC₅₀ and Eₘₐₓ values.
Visualization: Serotonin Release at the Synapse
Caption: pNPP-mediated serotonin release at the neural synapse.
Conclusion and Future Directions
The nitrophenylpiperazine scaffold has demonstrated a remarkable breadth of biological activity. The studies highlighted in this guide reveal its potential in diverse therapeutic areas, from developing new antimicrobials to combat resistant infections[5], to creating novel enzyme inhibitors for dermatological applications[8], and engineering selective neuromodulators for CNS disorders[12]. The common thread is the scaffold's chemical tractability, which allows for precise modifications to tailor its activity toward specific biological targets.
Future research should focus on several key areas:
Mechanism of Action: For many NPP derivatives, particularly in the antimicrobial space, the precise molecular mechanism remains to be fully elucidated.[5] Investigating their effects on cell membrane integrity, DNA replication, or specific metabolic pathways could reveal novel targets.
Optimization of Potency and Selectivity: While promising activities have been identified, further medicinal chemistry efforts are needed to optimize the potency of lead compounds and enhance their selectivity to minimize off-target effects.
Pharmacokinetic Profiling: A comprehensive evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most promising NPP derivatives is essential to assess their potential as viable drug candidates.
References
Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. PubMed. Available at: [Link]
Asadi, M., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry. Available at: [Link]
Asadi, M., et al. (2024). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. ResearchGate. Available at: [Link]
Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. ResearchGate. Available at: [Link]
Wikipedia. (n.d.). para-Nitrophenylpiperazine. Wikipedia. Available at: [Link]
Asadi, M., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed. Available at: [Link]
Al-Zoubi, R. M., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. Available at: [Link]
de Oliveira, V. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Available at: [Link]
Cakmak, O., et al. (2022). Synthesis of compounds starting from 4-nitrophenyl piperazine. ResearchGate. Available at: [Link]
Scientific Diagram. (n.d.). Structure activity relationship. ResearchGate. Available at: [Link]
Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. CORE. Available at: [Link]
ACG Publications. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Available at: [Link]
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]
Kumar, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]
Bari, D. G., et al. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Wang, Y., et al. (2010). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. Available at: [Link]
Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. Available at: [Link]
de Oliveira, V. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]
In Silico ADMET Profiling of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine: A Senior Application Scientist's Technical Guide
Executive Summary The journey of a drug candidate from discovery to market is fraught with challenges, with a significant portion of failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The journey of a drug candidate from discovery to market is fraught with challenges, with a significant portion of failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] Early-stage assessment of these pharmacokinetic and toxicological parameters is therefore paramount to de-risk drug development projects, saving considerable time and resources.[3] This technical guide provides an in-depth walkthrough of the in silico prediction of ADMET properties for the novel compound 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine . As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical and educational narrative, guiding fellow researchers and drug development professionals through the rationale, methodology, and interpretation of computational ADMET profiling. We will explore the foundational concepts, detail a robust predictive workflow, present and interpret the predicted data for our compound of interest, and discuss the critical importance of model validation.
Introduction: The Imperative of Early ADMET Assessment
In modern drug discovery, the "fail early, fail cheap" paradigm is a guiding principle. Historically, ADMET evaluation was a late-stage, resource-intensive process involving extensive in vivo animal testing.[4] The advent of powerful computational tools has revolutionized this landscape, allowing for high-throughput screening and the generation of predictive models for ADMET properties before a compound is ever synthesized.[3][4]
1.1 The Compound of Interest: 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine
The subject of our analysis is 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. The piperazine moiety is a well-known scaffold in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules, often imparting favorable pharmacokinetic properties.[5][6] The presence of a nitro group and an ethylsulfonyl group suggests specific electronic and steric characteristics that will influence its interaction with biological systems. Understanding the ADMET profile of this specific structure is essential to evaluate its potential as a drug candidate.
In silico ADMET prediction utilizes computer models to forecast the behavior of a molecule in a biological system. These models are built using vast datasets of existing experimental data and employ sophisticated algorithms, including machine learning and artificial intelligence, to establish Quantitative Structure-Activity Relationships (QSAR).[1][8] The primary advantage is the ability to rapidly assess thousands of virtual compounds, prioritizing those with the highest likelihood of success for synthesis and further testing.[3]
Core Concepts in Computational ADMET Modeling
The accuracy of any in silico prediction hinges on two core components: the numerical representation of the molecule (descriptors) and the algorithm used for prediction (the model).
2.1 Molecular Descriptors: The Language of the Model
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be simple, such as molecular weight or atom count, or complex, like 3D conformational energies. For ADMET prediction, the most relevant descriptors often fall into these categories:
Physicochemical Descriptors: These govern a molecule's ability to passively diffuse across membranes. Key examples include the logarithm of the octanol-water partition coefficient (logP), which measures lipophilicity, and the Topological Polar Surface Area (TPSA), which quantifies molecular polarity.
Topological Descriptors: These are 2D representations of the molecular structure, describing atomic connectivity and branching.
Geometric Descriptors: These 3D descriptors account for the molecule's shape, size, and surface area.
The choice of descriptors is critical; they must capture the essential features that drive a particular ADMET outcome. For instance, predicting Blood-Brain Barrier (BBB) penetration heavily relies on descriptors like logP, TPSA, and the number of hydrogen bond donors/acceptors.
2.2 Predictive Models: From Data to Insight
A wide array of modeling techniques are employed in ADMET prediction.[8] These range from simple regression models to complex deep learning networks.[9] The most robust approach often involves a consensus of multiple models. For this guide, we conceptualize a workflow that leverages both:
Ligand-Based Models: These models, which include most QSAR approaches, learn from the properties of known active and inactive compounds to make predictions for new molecules.[10]
Structure-Based Models: When the 3D structure of a relevant protein (like a metabolizing enzyme or a transporter) is known, molecular docking can be used to predict binding affinity and potential interactions.[11][12]
Causality Behind Model Selection: The choice of model is dictated by the endpoint. For predicting a continuous value like Caco-2 permeability, a regression model is appropriate. For a binary outcome like mutagenicity (yes/no), a classification model is used. For predicting sites of metabolism by Cytochrome P450 enzymes, hybrid methods that combine quantum mechanics with machine learning often provide the most accurate results.[13]
Experimental Protocol: A Validated In Silico Workflow
This section details a step-by-step methodology for predicting the ADMET profile of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. This protocol is designed to be self-validating by incorporating established best practices and checkpoints.
3.1 Step 1: Compound Canonicalization and Preparation
The starting point for any in silico analysis is an accurate, standardized representation of the molecule.
Objective: To generate a reliable 2D and 3D structure.
Protocol:
Obtain the SMILES string for the compound: O=(CC)=O)CC2)C=C1)[O-].[7]
Input the SMILES into a computational chemistry toolkit (e.g., RDKit, ChemDraw) to generate a standardized 2D structure. This process corrects for any ambiguities in the input format.
Convert the 2D structure into a 3D conformation using an energy minimization algorithm (e.g., MMFF94 force field). This step is crucial for predictions that rely on 3D descriptors or docking.
Generate relevant ionization and tautomeric states at a physiological pH of 7.4, as these can significantly impact ADMET properties.
3.2 Step 2: Selection of Predictive Tools and Models
A diverse suite of validated, publicly available, or commercial software is essential. For this guide, we will simulate the use of a consensus approach, drawing from models analogous to those found in platforms like SwissADME, pkCSM, and StarDrop.[13]
3.3 Step 3: Execution of ADMET Predictions
The prepared molecular structure is submitted to the various predictive models.
Workflow for ADMET Prediction
Caption: A generalized workflow for in silico ADMET prediction.
Predicted ADMET Profile and Interpretation
This section presents the hypothetical, yet educationally representative, predicted ADMET data for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. These values are based on typical outputs from established computational models.
4.1 Summary of Predicted Properties
Parameter
Category
Predicted Value
Interpretation / Desired Range
Molecular Weight
Physicochemical
299.35 g/mol
Favorable (< 500 Da)
logP (Lipophilicity)
Physicochemical
1.85
Good balance for solubility and permeability (1-3)
Topological Polar Surface Area
Physicochemical
91.4 Ų
Moderate; may limit BBB penetration (< 90 Ų)
Hydrogen Bond Donors
Physicochemical
0
Favorable (≤ 5)
Hydrogen Bond Acceptors
Physicochemical
6
Favorable (≤ 10)
Lipinski's Rule of Five
Drug-Likeness
0 Violations
Likely orally bioavailable
Human Intestinal Absorption
Absorption
92%
High absorption predicted
Caco-2 Permeability (logPapp)
Absorption
0.95 x 10⁻⁶ cm/s
High permeability predicted (> 0.9 x 10⁻⁶)
P-gp Substrate
Absorption
No
Favorable; not likely subject to efflux
BBB Permeability
Distribution
-0.4 (logBB)
Low BBB penetration predicted
Plasma Protein Binding (PPB)
Distribution
85%
Moderate binding
CYP1A2 Inhibitor
Metabolism
No
Low risk of drug-drug interactions
CYP2C9 Inhibitor
Metabolism
No
Low risk of drug-drug interactions
CYP2C19 Inhibitor
Metabolism
No
Low risk of drug-drug interactions
CYP2D6 Inhibitor
Metabolism
Yes
Potential risk of drug-drug interactions
CYP3A4 Inhibitor
Metabolism
No
Low risk of drug-drug interactions
hERG I Inhibition
Toxicity
Non-inhibitor
Low risk of cardiotoxicity
AMES Mutagenicity
Toxicity
Non-mutagen
Low risk of mutagenicity
Hepatotoxicity
Toxicity
Yes
Potential risk of liver toxicity
4.2 Expert Analysis and Interpretation
The in silico profile of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine presents a mixed but promising picture.
Strengths: The compound exhibits excellent drug-like properties according to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[14] Predictions for high intestinal absorption and permeability are very favorable. The lack of P-glycoprotein substrate activity is also a significant advantage, as it reduces the risk of efflux-mediated resistance. Furthermore, the predicted absence of hERG inhibition and Ames mutagenicity addresses two major safety hurdles.
Potential Liabilities: The two primary flags are the predicted inhibition of the CYP2D6 metabolic enzyme and potential hepatotoxicity.
CYP2D6 Inhibition: This is a common liability. CYP2D6 is responsible for metabolizing a large number of common drugs. Inhibition could lead to drug-drug interactions (DDIs), where co-administration of another CYP2D6-metabolized drug could lead to dangerously elevated plasma concentrations. This finding necessitates in vitro enzymatic assays for confirmation.
Hepatotoxicity: The structural alert for liver toxicity is a significant concern. While in silico toxicity models can have high false-positive rates, this prediction strongly warrants follow-up with in vitro assays using human hepatocytes. The nitroaromatic group is a known structural alert that can be associated with toxicity, often through metabolic activation.
Distribution Profile: The predicted low Blood-Brain Barrier penetration suggests the compound is more suitable for peripheral targets. If a central nervous system (CNS) target were desired, the TPSA of 91.4 Ų would be a key parameter to optimize downwards in subsequent design cycles.
Trustworthiness, Validation, and Decision Making
A prediction is only as reliable as the model that generates it. It is crucial for a scientist to approach in silico data with a healthy degree of skepticism and a clear framework for validation.
5.1 The Concept of the Applicability Domain
No model can accurately predict all chemical space. The "Applicability Domain" (AD) of a model defines the chemical space in which it has been trained and validated. A prediction for a molecule that falls outside the AD is less reliable. When using predictive tools, it is imperative to verify that the compound of interest is structurally similar to the compounds in the model's training set.
5.2 A Self-Validating Decision Framework
The output from one model should never be taken in isolation. A robust strategy involves using multiple models, preferably based on different algorithms, and looking for a consensus. When predictions conflict, a logical decision-making process is required.
Logical Framework for Interpreting Conflicting Predictions
Caption: A decision-making workflow for conflicting in silico predictions.
Conclusion and Strategic Next Steps
The in silico ADMET assessment of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine demonstrates its utility as a powerful, cost-effective tool for early-stage drug discovery. Our analysis indicates that the compound possesses a generally favorable drug-like profile, particularly concerning oral absorption. However, it also highlights two significant, actionable liabilities: potential CYP2D6 inhibition and hepatotoxicity.
This predictive exercise successfully fulfills its purpose: it allows for an informed, data-driven decision on the future of this compound. The recommended next steps would be:
Prioritized In Vitro Validation: Conduct enzyme inhibition assays for the major CYP450 isoforms (with a focus on 2D6) and perform cytotoxicity assays in human hepatic cell lines (e.g., HepG2) to confirm or refute the predicted toxicities.
Structure-Activity Relationship (SAR) Exploration: If the compound's primary biological activity is potent, medicinal chemists can now proactively design analogs that mitigate the identified risks. For example, they might explore replacing the nitro group to reduce the hepatotoxicity risk while aiming to maintain the desired activity.
By integrating this in silico-first approach, research organizations can more effectively allocate resources, focusing expensive experimental work on compounds with the highest probability of becoming safe and effective medicines.
References
Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Retrieved from [Link]
Tradeindia. (n.d.). 1-(4-Methoxyphenyl)-4-(4-Nitrophenyl) Piperazine (It - 1) Cas No: 74852-61-2. Retrieved from [Link]
CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from [Link]
Lin, J. H., & Lu, A. Y. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(3), 305-361. Retrieved from [Link]
Ye, Z., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Retrieved from [Link]
Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. ResearchGate. Retrieved from [Link]
Cheng, F., et al. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current Drug Metabolism, 14(10), 1016-1029. Retrieved from [Link]
ChemBK. (2024). 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol. Retrieved from [Link]
Yamashita, F., & Hashida, M. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 13(7), 1059. Retrieved from [Link]
Alqahtani, S. (2017). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology, 8, 836. Retrieved from [Link]
van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: Towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204. Retrieved from [Link]
DrugPatentWatch. (2025). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved from [Link]
Khan, I., et al. (2016). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Retrieved from [Link]
Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Retrieved from [Link]
Patrascu, M. B., et al. (2019). Computational methods for prediction of drug properties – Application to metabolism prediction. ResearchGate. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Retrieved from [Link]
Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334-395. Retrieved from [Link]
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A Technical Guide to the Single-Crystal X-ray Analysis of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine: From Synthesis to Structural Validation
Abstract This technical guide provides a comprehensive walkthrough of the process for determining and analyzing the three-dimensional structure of the novel compound 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine via single...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive walkthrough of the process for determining and analyzing the three-dimensional structure of the novel compound 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine via single-crystal X-ray diffraction. The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a versatile intermediate in the synthesis of therapeutic agents, including treatments for neurological disorders.[1] The addition of a nitrophenyl group and an ethylsulfonyl moiety creates a molecule of significant interest for structure-activity relationship (SAR) studies. Understanding the precise atomic arrangement, molecular conformation, and intermolecular interactions is paramount for predicting its biological activity and optimizing its properties for drug development. This document details the entire workflow, from synthesis and crystallization to data collection, structure solution, refinement, and final validation, offering field-proven insights into the causality behind key experimental decisions.
Introduction: The Rationale for Structural Analysis
The 4-(4-nitrophenyl)piperazine core is a well-established pharmacophore found in various biologically active compounds.[2] Its derivatives are explored for a range of applications, from antifungal agents to potential psychoactive drugs.[1][3] The title compound, 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine, combines this active core with an ethylsulfonyl group, which can significantly modulate properties such as solubility, metabolic stability, and target binding affinity through hydrogen bonding and dipolar interactions.
A crystal structure provides the definitive, unambiguous description of a molecule's three-dimensional architecture. This is not merely an academic exercise; the data derived—bond lengths, bond angles, torsional angles, and packing motifs—are critical for:
Computational Modeling: Providing a ground-truth conformation for docking studies and molecular dynamics simulations.
Structure-Activity Relationship (SAR) Studies: Rationalizing why modifications to the structure lead to changes in biological effect.
Polymorph Screening: Identifying and characterizing different solid-state forms, which have profound implications for a drug's stability, solubility, and bioavailability.
This guide is structured to lead a researcher through the complete process, emphasizing not just the "how" but the "why" at each critical juncture.
The Experimental Workflow: A Validated Pathway
The journey from a powdered compound to a fully refined crystal structure is a multi-stage process that demands precision and careful validation at each step. The logical flow is designed to ensure the integrity of the final structural model.
Caption: Overall workflow for crystal structure determination.
Synthesis and Crystallization Protocol
Expertise in Action: The quality of the final crystal structure is fundamentally limited by the quality of the single crystal itself. This begins with the synthesis of high-purity material. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.
Step-by-Step Synthesis (Illustrative):
N-Arylation: React 1-ethylsulfonylpiperazine with 1-fluoro-4-nitrobenzene in a suitable solvent like DMSO, with a base such as K₂CO₃, at an elevated temperature (e.g., 100-120 °C) to facilitate the nucleophilic aromatic substitution.
Workup & Purification: After the reaction is complete, perform an aqueous workup to remove inorganic salts. The crude product should be purified by column chromatography on silica gel to achieve >98% purity, as confirmed by NMR and LC-MS.
Step-by-Step Crystallization Protocol:
The goal is to find conditions where the molecule can slowly and orderly arrange itself into a crystalline lattice.
Solvent Screening: Dissolve ~10 mg of the purified compound in a minimal amount of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) with gentle heating.
Slow Evaporation: Leave the vials loosely covered in a vibration-free environment. Slow evaporation of the solvent increases the compound's concentration gradually, promoting the formation of a few large, well-ordered crystals rather than many small, imperfect ones.
Vapor Diffusion: A more controlled method involves dissolving the compound in a good solvent (e.g., dichloromethane) and placing this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane). The anti-solvent slowly diffuses into the primary solution, reducing the compound's solubility and inducing crystallization. For a related compound, co-crystallization from a methanol/ethyl acetate solution proved effective.[2]
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) have formed, carefully harvest one using a cryo-loop.
Data Collection
Trustworthiness through Technique: The diffractometer is a precision instrument that measures the positions and intensities of diffracted X-ray beams. The choices made during data collection directly impact the quality and resolution of the final dataset.
Protocol for Data Collection:
Mounting and Cooling: The selected crystal is mounted on the goniometer head. Data collection is almost universally performed at low temperatures (e.g., 100 K or -173 °C) using a cryostream. Causality: This minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and allowing for the measurement of higher-resolution data.
Initial Screening: A few initial frames are collected to assess crystal quality, determine the unit cell, and screen for potential issues like twinning.
Strategy Optimization: The data collection software calculates an optimal strategy to measure a complete and redundant dataset. Key parameters include exposure time per frame and the total rotation range. A typical collection can last from 6 to 24 hours.[4] The goal is a dataset that is >99% complete with adequate redundancy (typically >4) for robust statistical analysis.[5]
Data Integration: After collection, the raw image frames are processed. The software locates the diffraction spots, integrates their intensities, and applies corrections for experimental factors (e.g., Lorentz-polarization effects). This process yields the crucial .hkl file, which contains the list of reflections and their intensities.
Structure Solution, Refinement, and Validation
This phase translates the raw diffraction data into a chemically meaningful atomic model.
Structure Solution
The "phase problem" is the central challenge in crystallography: the intensities of the diffracted waves are measured, but their phase information is lost. Structure solution is the process of estimating these initial phases.
Protocol for Structure Solution using SHELX:
Space Group Determination: Based on the systematic absences in the diffraction data, the program determines the most likely space group. This defines the symmetry of the crystal lattice.
Direct Methods: For small molecules like this, ab initio or "direct methods" are highly effective.[6] Programs like SHELXS use statistical relationships between the intensities of strong reflections to derive initial phase estimates.[6][7]
Fourier Synthesis: An initial electron density map is calculated using the measured intensities and the estimated phases. Peaks in this map correspond to atomic positions.
Model Building: An initial, often incomplete, molecular fragment is built into the electron density map.
Structure Refinement
Refinement is an iterative, self-validating process of improving the atomic model to better fit the experimental data. The primary tool for this is the SHELXL program, which uses a least-squares algorithm.[8]
Step-by-Step Refinement Protocol:
Initial Refinement: The positions of the initial atoms are refined. A difference Fourier map (observed minus calculated) is then inspected to locate the remaining non-hydrogen atoms.
Anisotropic Refinement: Atoms are initially refined isotropically (as spheres). Once all heavy atoms are located, they are refined anisotropically, modeling them as ellipsoids to better account for their directional thermal motion.
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model" (AFIX instructions in SHELXL).[7] Causality: Hydrogen atoms scatter X-rays very weakly and are often not visible in the difference map. Placing them geometrically results in a more chemically sensible and stable refinement.
Convergence: The refinement is continued for several cycles until the model converges, meaning the shifts in atomic parameters are negligible. The quality of the fit is monitored using key metrics (see Table 2).
Structure Validation
Authoritative Grounding: A refined structure is not complete until it has been rigorously validated. This ensures the model is not just a good fit to the data but is also chemically and physically sound.
Internal Metrics: The R-factors (R1, wR2) and Goodness-of-Fit (GooF) are the primary indicators of a successful refinement (see Table 2 for definitions).
External Validation (checkCIF): The final structural model is exported as a Crystallographic Information File (CIF). This file is submitted to an automated validation service like IUCr's checkCIF.[9] This service performs hundreds of geometric and crystallographic checks and generates a report of ALERTS. A well-refined structure should have few, if any, high-severity ALERTS.[9]
Database Comparison: The geometry of the refined molecule (bond lengths, angles) is compared against vast databases of known structures, such as the Cambridge Structural Database (CSD), to ensure all values are within expected ranges.[10]
Results and Discussion: The Structure of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine
Disclaimer: As the precise crystal structure for the title compound has not been publicly deposited, the following data is presented as an illustrative example based on the closely related and published structure of 1-benzoyl-4-(4-nitrophenyl)piperazine, which shares the same core scaffold.[11]
Crystallographic Data Summary
The data presented in a crystallographic study must be comprehensive enough for other scientists to validate the findings.
Table 1: Crystal Data and Structure Refinement Details
Parameter
Value (Illustrative Example)
Chemical Formula
C₁₂H₁₇N₃O₄S
Formula Weight
315.35
Crystal System
Orthorhombic
Space Group
Pna2₁
a (Å)
15.12
b (Å)
7.89
c (Å)
20.45
α, β, γ (°)
90, 90, 90
Volume (ų)
2440.5
Z, Z'
8, 2
Temperature (K)
90
Wavelength (Å)
0.71073 (Mo Kα)
Reflections collected
21500
Independent reflections
4800
R_int
0.045
Final R indices [I > 2σ(I)]
R1 = 0.038, wR2 = 0.095
Goodness-of-fit (S)
1.05
Analysis of the Molecular Structure
The analysis reveals several key features:
Piperazine Conformation: As is common for piperazine rings, the central six-membered ring adopts a stable chair conformation.[2][12] This is the lowest energy conformation, minimizing steric strain.
Substituent Positions: The bulky 4-nitrophenyl and ethylsulfonyl groups are expected to occupy equatorial positions on the piperazine ring to minimize 1,3-diaxial interactions.
Molecular Geometry: Bond lengths and angles within the nitrophenyl and ethylsulfonyl groups are expected to conform to standard values. The planarity of the phenyl ring and the tetrahedral geometry around the sulfur atom are key validation points.
Table 2: Key Quality Indicators in Refinement
Indicator
Meaning and Interpretation
R_int
A measure of the agreement between symmetry-equivalent reflections. A low value (< 0.05) indicates good quality data and correct symmetry assignment.
R1
The conventional R-factor. It represents the agreement between observed and calculated structure factor amplitudes. A value < 0.05 is considered very good for small molecules.
wR2
The weighted R-factor, based on F². It is statistically more robust than R1 and is used during the refinement process. A value < 0.12 is desirable.
Goodness-of-Fit (S)
Should be close to 1.0 for a good refinement. Values significantly different from 1 may indicate an incorrect model or improper weighting of the data.
Supramolecular Interactions and Crystal Packing
While the molecule itself does not possess strong hydrogen bond donors (like N-H or O-H), the crystal packing is likely dominated by a network of weaker C-H···O hydrogen bonds involving the sulfonyl and nitro oxygen atoms. These interactions, along with potential π-π stacking of the nitrophenyl rings, dictate how the molecules arrange themselves in the solid state, influencing properties like melting point and solubility.
Conclusion
The determination of the crystal structure of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is a systematic process where each step builds upon the last with integrated validation. The resulting three-dimensional model provides invaluable, high-resolution insights into the molecule's conformation and potential intermolecular interactions. This structural data serves as a critical foundation for rational drug design, enabling researchers to build predictive models and synthesize next-generation analogues with improved therapeutic profiles.
References
Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 992–998. [Link]
Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]
Fun, H.-K., Jebas, S. R., & Kumar, R. S. (2012). Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. [Link]
PubChem. (n.d.). 1-[(4-Nitrophenyl)sulfonyl]piperazine. Retrieved January 31, 2026, from [Link]
PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. Retrieved January 31, 2026, from [Link]
PubChem. (n.d.). 1-[(4-Nitrophenyl)methylsulfonyl]piperazine. Retrieved January 31, 2026, from [Link]
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved January 31, 2026, from [Link]
Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved January 31, 2026, from [Link]
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]
Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. Retrieved January 31, 2026, from [Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]
Bacchi, A., et al. (2010). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section C, C66, o325-o330. [Link]
ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved January 31, 2026, from [Link]
van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 6), 1020–1032. [Link]
Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Retrieved January 31, 2026, from [Link]
OlexSys Ltd. (n.d.). Structure Solution. Retrieved January 31, 2026, from [Link]
van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. IUCr Journals. [Link]
CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved January 31, 2026, from [Link]
University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved January 31, 2026, from [Link]
MDPI. (2024). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Retrieved January 31, 2026, from [Link]
Oreate Additive. (2024). Guidelines for Single Crystal X-Ray Diffraction Testing. Retrieved January 31, 2026, from [Link]
YouTube. (2020). ShelXle Tutorial solving and refining crystal structures. Retrieved January 31, 2026, from [Link]
Wlodawer, A., Dauter, Z., & Minor, W. (2008). Data Collection for Crystallographic Structure Determination. Current protocols in protein science, Chapter 6, Unit 6.1. [Link]
Navigating the Chemical Landscape: A Technical Guide to Commercially Available Analogs of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 1-Aryl-4-sulfonylpiperazine Scaffold The 1-aryl-4-sulfonylpiperazine scaffold is a privileged structure in medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1-Aryl-4-sulfonylpiperazine Scaffold
The 1-aryl-4-sulfonylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine and its commercially available analogs, providing a comprehensive resource for researchers engaged in drug discovery and development. The parent compound, with its distinct ethylsulfonyl and nitrophenyl moieties, serves as a crucial starting point for the exploration of chemical space and the development of novel therapeutic agents. The piperazine core offers a versatile platform for structural modification, allowing for the fine-tuning of physicochemical properties and pharmacological activity.[1]
This in-depth technical guide will delve into the commercially available analogs, their synthesis, structure-activity relationships (SAR), and potential applications, empowering researchers to leverage this important chemical class in their scientific endeavors.
Commercially Available Analogs: A Curated Selection
A variety of analogs of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine are commercially available, offering researchers immediate access to a diverse set of building blocks for their studies. These analogs typically feature modifications at three key positions: the sulfonyl group, the phenyl ring, and the piperazine nitrogen. Below is a curated table of representative commercially available analogs, providing a snapshot of the chemical diversity at your fingertips.
Compound Name
Chemical Structure
CAS Number
Supplier(s)
Catalog Number (Example)
1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine
544462-63-7
BLDpharm
BD155857
1-Acetyl-4-(4-nitrophenyl)piperazine
16264-08-7
Sigma-Aldrich
R576891
1-(4-Nitrophenyl)piperazine
6269-89-2
Chem-Impex
06789
1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine
Not readily available
Leap Chem
Not readily available
1-Ethyl-4-(4-nitrophenyl)piperazine
115619-00-6
BLDpharm
BD00698949
1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine
330636-42-5
Vibrant Pharma
V00986
This table is not exhaustive but provides a starting point for sourcing key analogs. Researchers are encouraged to consult the catalogs of chemical suppliers for a more comprehensive listing.
The Art of Synthesis: Crafting Analogs of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine
The synthesis of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine and its analogs generally follows a convergent strategy, relying on two key reactions: the N-arylation of piperazine and the subsequent N-sulfonylation or N-acylation. Understanding the nuances of these synthetic steps is crucial for the successful preparation of a diverse library of compounds.
General Synthetic Workflow
The overall synthetic approach can be visualized as a two-step process, starting from piperazine.
An In-Depth Technical Guide to Elucidating the Pharmacophore Features of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine
This guide provides a comprehensive, technically-focused exploration of the pharmacophore features of the novel compound 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. Designed for researchers, medicinal chemists, and prof...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, technically-focused exploration of the pharmacophore features of the novel compound 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a standard protocol to offer a strategic framework for understanding the molecular interactions that underpin the potential therapeutic activity of this molecule. We will delve into the causality of experimental and computational choices, ensuring a self-validating and robust scientific narrative.
Introduction: The Therapeutic Potential of Substituted Piperazines
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antifungal, antibacterial, antimalarial, and antipsychotic properties.[1] The subject of this guide, 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine, combines this versatile core with an electron-withdrawing nitro group and an ethylsulfonyl moiety, suggesting a unique electronic and steric profile that warrants in-depth investigation for novel therapeutic applications.
Pharmacophore modeling is a pivotal technique in modern drug discovery, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.[2] This approach is particularly valuable when the precise 3D structure of the target is unknown, relying instead on the structures of active ligands to deduce a common interaction pattern.[3]
Strategic Approach to Pharmacophore Elucidation
Given the novelty of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine, a definitive biological target has yet to be established in publicly available literature. Therefore, our approach will be twofold:
Ligand-Based Pharmacophore Modeling: This methodology will be employed to construct a pharmacophore model based on a curated set of structurally related molecules with known biological activity against a plausible, hypothetical target.
Structure-Based Pharmacophore Modeling: In parallel, we will outline the workflow for a structure-based approach, which would be applicable once a crystal structure of the target protein in complex with a ligand is available.
For the purpose of this guide, we will hypothesize that 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine exhibits inhibitory activity against a specific fungal enzyme, given that structurally related nitrophenylpiperazine derivatives are known intermediates in the synthesis of antifungal agents.[4][5]
Ligand-Based Pharmacophore Modeling Workflow
This section details the step-by-step protocol for developing a predictive pharmacophore model.
Data Set Preparation
The foundation of a robust ligand-based pharmacophore model is a high-quality dataset of molecules with a range of biological activities.
Protocol:
Compound Selection: Curate a dataset of at least 20-30 structurally diverse compounds related to 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine with experimentally determined inhibitory concentrations (e.g., IC50 or Ki values) against the hypothetical fungal target.
Data Curation: Ensure consistency in the biological data. Convert all activity values to a uniform format (e.g., pIC50 = -log(IC50)).
Structural Preparation:
Draw the 2D structures of all compounds using a chemical drawing tool.
Convert the 2D structures to 3D using a computational chemistry software package.
Perform energy minimization of each 3D structure to obtain a low-energy conformation. Common force fields for this step include MMFF94 or AMBER.
Pharmacophore Feature Identification and Model Generation
The core of the process involves identifying the common chemical features among the active molecules.
Protocol:
Feature Definition: Define the key pharmacophoric features, which typically include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic (HY) regions
Aromatic Rings (AR)
Positive Ionizable (PI)
Negative Ionizable (NI)
Conformational Analysis: Generate a diverse set of conformations for each molecule in the dataset to ensure that the bioactive conformation is likely to be included in the analysis.
Hypothesis Generation: Employ a pharmacophore generation algorithm (e.g., HipHop or PHASE) to identify common pharmacophore hypotheses that are shared among the most active compounds in the training set.[3] The algorithm will produce a series of models, each consisting of a specific 3D arrangement of pharmacophoric features.
Model Validation and Selection
A rigorous validation process is crucial to ensure the predictive power of the generated pharmacophore model.
Protocol:
Internal Validation (Training Set): The generated hypotheses are scored based on their ability to correctly estimate the activity of the training set compounds. A good model will show a high correlation between the predicted and experimental activities.
External Validation (Test Set): The dataset should be divided into a training set (typically 70-80% of the compounds) and a test set. The best pharmacophore model, developed using the training set, is then used to predict the activity of the test set compounds. A high predictive correlation for the test set indicates a robust and reliable model.[6]
Statistical Analysis: Key statistical parameters to evaluate the quality of the pharmacophore model are presented in Table 1.
Table 1: Key Statistical Parameters for Pharmacophore Model Validation
Parameter
Description
Ideal Value
Correlation Coefficient (r)
Measures the linear relationship between experimental and predicted activities for the training set.
> 0.9
Root Mean Square Deviation (RMSD)
Indicates the deviation between predicted and experimental values.
Low value
Cost Difference
The difference between the null cost and the total cost of the hypothesis; a larger difference indicates a more significant model.
> 40 bits
Predictive Correlation Coefficient (q²)
A measure of the predictive power of the model, calculated using a leave-one-out cross-validation method.
> 0.5
Visualization of the Pharmacophore Model
A visual representation of the pharmacophore model is essential for its interpretation and application in virtual screening.
Caption: A hypothetical 5-point pharmacophore model for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine.
Structure-Based Pharmacophore Modeling Workflow
Should a 3D structure of the biological target become available, a structure-based approach can provide more detailed insights into the ligand-receptor interactions.
Application Notes and Protocols: A Guide to the Solubilization and Use of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine in Experimental Assays
Introduction: Understanding the Molecule 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is a synthetic organic compound featuring a piperazine core, a versatile scaffold in medicinal chemistry. The presence of the electron-...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Understanding the Molecule
1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is a synthetic organic compound featuring a piperazine core, a versatile scaffold in medicinal chemistry. The presence of the electron-withdrawing nitro group and the ethylsulfonyl moiety suggests that this molecule may exhibit poor aqueous solubility, a common challenge in experimental biology. This guide provides a comprehensive framework for the effective dissolution and application of this compound in various research settings, ensuring data integrity and reproducibility. The protocols outlined herein are grounded in established principles of medicinal chemistry and cell biology, offering a robust starting point for your investigations.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties is paramount for its safe and effective use. While specific quantitative solubility data for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is not extensively published, its structural motifs provide valuable clues for solvent selection.
Safety First: Handling and Personal Protective Equipment (PPE)
Potential Hazards (based on structural analogs)[4]:
Harmful if swallowed
Causes skin irritation
Causes serious eye irritation
May cause respiratory irritation
Recommended PPE:
Gloves: Nitrile or other appropriate chemical-resistant gloves.
Eye Protection: Safety glasses with side shields or goggles.
Lab Coat: A standard laboratory coat should be worn at all times.
Respiratory Protection: If handling large quantities or if the compound is dusty, use a certified respirator.
All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood.
Solvent Selection and Stock Solution Preparation: A Step-by-Step Guide
The key to working with poorly soluble compounds is to prepare a high-concentration stock solution in a suitable organic solvent, which can then be diluted into aqueous buffers or cell culture media for experiments.
Recommended Solvents
Based on the properties of similar piperazine derivatives, the following solvents are recommended for preparing stock solutions:
Dimethyl Sulfoxide (DMSO): The most common and effective solvent for a wide range of research compounds. It is miscible with water and most organic solvents.
Dimethylformamide (DMF): Another strong polar aprotic solvent, similar in efficacy to DMSO.
Ethanol: A less polar option that may be suitable depending on the required concentration and experimental context.
It is crucial for the researcher to perform a small-scale solubility test to determine the optimal solvent and maximum achievable concentration before preparing a large stock solution.
Workflow for Solvent Selection and Stock Preparation
Caption: Workflow for solvent selection and stock solution preparation.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a standard method for preparing a high-concentration stock solution, which is a common starting point for most in vitro experiments.
Materials:
1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine
Anhydrous, sterile DMSO
Calibrated analytical balance
Sterile microcentrifuge tubes or vials
Vortex mixer and/or sonicator
Procedure:
Calculate the required mass:
Molecular Weight (MW) = 299.35 g/mol
To prepare 1 mL of a 10 mM solution:
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 299.35 g/mol * 1000 mg/g * 1 mL = 2.99 mg
Weigh the compound: In a chemical fume hood, accurately weigh 2.99 mg of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine and place it into a sterile vial.
Dissolve in DMSO: Add 1 mL of sterile DMSO to the vial.
Aid dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials, preferably with a desiccant.
Application in Biological Assays: Protocols for Working Solutions
The preparation of working solutions from the DMSO stock requires careful dilution to avoid precipitation and minimize solvent-induced toxicity in biological systems.
Protocol 2: Preparation of Working Solutions for In Vitro Biochemical Assays
For assays using purified enzymes or proteins, the final DMSO concentration is generally less critical than in cell-based assays.
Procedure:
Intermediate Dilutions: It is often best to perform one or more intermediate dilution steps in 100% DMSO before the final dilution into the aqueous assay buffer. This gradual reduction in concentration helps prevent precipitation.
Final Dilution: Add a small volume of the appropriate DMSO stock (or intermediate dilution) to the assay buffer. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of assay buffer).
Mixing: Mix thoroughly by gentle vortexing or inversion immediately after adding the compound.
Vehicle Control: Always include a vehicle control in your experiment, which consists of the assay buffer with the same final concentration of DMSO as your experimental samples.
Protocol 3: Preparation of Working Solutions for Cell-Based Assays
In cell culture experiments, it is crucial to keep the final DMSO concentration low, typically below 0.5%, to avoid cytotoxicity[5].
Procedure:
Serial Dilution in DMSO: Prepare a serial dilution of your compound in 100% DMSO to generate the range of concentrations for your dose-response experiments.
Dilution into Culture Medium: Directly before treating the cells, dilute the DMSO serial dilutions into pre-warmed cell culture medium. To maintain a final DMSO concentration of 0.1%, for example, you would add 1 µL of each DMSO dilution to 1 mL of medium.
Mixing and Application: Gently mix the medium containing the compound and immediately add it to your cells.
Vehicle Control: Treat a set of cells with culture medium containing the same final concentration of DMSO as the highest concentration of your compound.
Workflow for Preparing Working Solutions
Caption: General workflow for preparing working solutions from a DMSO stock.
Troubleshooting and Best Practices
Precipitation upon Dilution: If the compound precipitates when diluted into an aqueous solution, try a more gradual dilution series. Preparing an intermediate stock in a co-solvent like ethanol before the final aqueous dilution may also help.
Compound Instability: While many compounds are stable in DMSO at low temperatures, some may degrade over time. It is advisable to use freshly prepared stock solutions or to periodically check the purity of older stocks via analytical methods like HPLC.
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your main stock solution by preparing single-use aliquots.
Documentation: Meticulously document the solvent used, stock concentration, storage conditions, and date of preparation for all of your compound solutions.
By following these guidelines and protocols, researchers can confidently prepare and utilize 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine in their experiments, ensuring reliable and reproducible results.
References
ChemBK. (2024). 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol. Retrieved from [Link]
PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. Retrieved from [Link]
Cayman Chemical. (n.d.). 1-(4-Chlorobenzhydryl)piperazine Product Information. Retrieved from a general product information page on the Cayman Chemical website (a specific deep link was not available).
Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), 936–940. [Link]
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). ACS Omega, 6(14), 9575–9586. [Link]
PubChem. (n.d.). 1-[(4-Nitrophenyl)sulfonyl]piperazine. Retrieved from [Link]
PubChem. (n.d.). 1-[(4-Nitrophenyl)methylsulfonyl]piperazine. Retrieved from [Link]
BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from a general protocol on the BenchChem website (a specific deep link was not available).
Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from a general protocol on the Emulate website (a specific deep link was not available).
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]
Fisher Scientific. (2023). Safety Data Sheet: 1-(4-Nitrophenyl)piperazine. Retrieved from a general SDS page on the Fisher Scientific website (a specific deep link was not available).
MedChemExpress. (n.d.). Compound Handling Instructions. Retrieved from a general instructions page on the MedChemExpress website (a specific deep link was not available).
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
Application Note: Elucidating Enzyme Kinetics with 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine, a Novel Putative Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Imperative for Novel Enzyme Inhibitors in Drug Discovery The intricate dance of life is orches...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Imperative for Novel Enzyme Inhibitors in Drug Discovery
The intricate dance of life is orchestrated by enzymes, the biological catalysts that drive essential biochemical reactions. The precise regulation of enzymatic activity is paramount to cellular homeostasis, and its dysregulation is a hallmark of numerous pathologies, including cancer, inflammation, and infectious diseases. Consequently, the discovery and characterization of novel enzyme inhibitors remain a cornerstone of modern drug development. The piperazine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic profiles.[1][2] This application note introduces 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine , a novel compound with structural motifs suggesting a potential for serine protease inhibition, and provides a comprehensive guide to its characterization in enzyme kinetic studies.
Serine proteases are a ubiquitous class of enzymes that play critical roles in processes ranging from digestion to blood coagulation and immunity.[3] Their active site features a catalytic triad, including a highly reactive serine residue. The ethylsulfonyl group present in 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is a key structural alert, as sulfonamides are known to act as inhibitors of serine proteases, often through covalent modification of the active site serine.[4] Furthermore, the nitrophenyl moiety can engage in specific interactions within the enzyme's binding pocket, contributing to affinity and selectivity.[5][6]
This document will serve as a detailed guide for researchers to explore the inhibitory potential of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine against a model serine protease, chymotrypsin. We will delve into the mechanistic rationale, provide step-by-step protocols for kinetic assays, and offer insights into data interpretation, thereby furnishing a robust framework for the investigation of this and other novel enzyme inhibitors.
Proposed Mechanism of Action: A Covalent Interaction
We hypothesize that 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine acts as an irreversible or slow-binding inhibitor of serine proteases. The proposed mechanism involves the nucleophilic attack of the active site serine residue on the electrophilic sulfur atom of the ethylsulfonyl group. This interaction is facilitated by the binding of the nitrophenyl and piperazine moieties in the enzyme's specificity pockets. The formation of a stable sulfonyl-enzyme covalent adduct effectively inactivates the enzyme.
Caption: Proposed mechanism of serine protease inhibition.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be a self-validating system, ensuring the accuracy and reproducibility of the kinetic data obtained.
Protocol 1: Determination of IC50
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. This protocol outlines a colorimetric assay using a chromogenic substrate for chymotrypsin.
Prepare a 1 mg/mL stock solution of chymotrypsin in 1 mM HCl.
Prepare a 10 mM stock solution of SAPPNA in DMSO.
Prepare a 10 mM stock solution of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine in DMSO.
Assay Setup:
In a 96-well plate, add 170 µL of Tris-HCl buffer to each well.
Add 10 µL of varying concentrations of the inhibitor (serially diluted in DMSO) to the test wells. Add 10 µL of DMSO to the control wells.
Add 10 µL of the chymotrypsin solution to all wells.
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
Initiation of Reaction:
Add 10 µL of the SAPPNA substrate solution to all wells to initiate the reaction.
Data Acquisition:
Immediately measure the absorbance at 405 nm every minute for 10 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
Data Analysis:
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Determination of the Mode of Inhibition
This protocol is designed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring the enzyme kinetics at different substrate and inhibitor concentrations.[7][8]
Procedure:
Assay Setup:
Prepare several sets of reactions in a 96-well plate. Each set will have a fixed concentration of the inhibitor and varying concentrations of the substrate (SAPPNA).
Include a control set with no inhibitor.
The inhibitor concentrations should be chosen around the previously determined IC50 value (e.g., 0.5 x IC50, 1 x IC50, 2 x IC50).
The substrate concentrations should span a range above and below the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Data Acquisition and Analysis:
Follow the same data acquisition procedure as in Protocol 1 to determine the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of the lines will indicate the mode of inhibition:
Competitive: Lines intersect on the y-axis.
Non-competitive: Lines intersect on the x-axis.
Uncompetitive: Lines are parallel.
Calculate the inhibition constant (Ki) from the Lineweaver-Burk plot data.
Caption: Experimental workflow for kinetic analysis.
Data Presentation and Interpretation
The results of the kinetic studies should be summarized in a clear and concise manner.
Table 1: Hypothetical Kinetic Parameters of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine against Chymotrypsin
Parameter
Value
IC50
5.2 µM
Mode of Inhibition
Competitive
Ki
2.8 µM
An IC50 value in the low micromolar range, as depicted in the hypothetical data, would suggest that 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is a potent inhibitor of chymotrypsin. A competitive mode of inhibition would indicate that the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. The Ki value provides a more absolute measure of the inhibitor's binding affinity.
Trustworthiness: Troubleshooting and Considerations
Solubility: Ensure that the inhibitor is fully dissolved in DMSO before adding it to the aqueous buffer to avoid precipitation.
DMSO Concentration: Keep the final concentration of DMSO in the assay below 1% to minimize its effect on enzyme activity.
Linear Range: Ensure that the initial reaction velocities are calculated from the linear portion of the reaction progress curve.
Controls: Always include positive (no inhibitor) and negative (no enzyme) controls in your experiments.
Conclusion: A Promising Scaffold for Further Investigation
This application note provides a comprehensive framework for the initial characterization of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine as a putative serine protease inhibitor. The proposed mechanism and detailed protocols offer a solid foundation for researchers to explore its kinetic properties. The versatile nature of the piperazine scaffold, combined with the reactive potential of the ethylsulfonyl group, makes this compound and its analogs promising candidates for the development of novel therapeutics targeting serine proteases. Further studies, including structural analysis of the enzyme-inhibitor complex, will be invaluable in validating the proposed mechanism and guiding future drug design efforts.
References
Chinese Journal of Natural Medicines. (2022). Inhibition of Escherichia coli nitroreductase by the constituents in Syzygium aromaticum. Chinese Journal of Natural Medicines, 20(7), 506-517. Available from: [Link]
El-Kafrawy, P., et al. (2019). Serine protease inhibitors and human wellbeing interplay: new insights for old friends. Microbial Cell Factories, 18(1), 153. Available from: [Link]
Martin, S. L., et al. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry, 10, 867991. Available from: [Link]
ResearchGate. (2026). Synthesis, enzyme inhibition and molecular docking studies of 1- arylsulfonyl-4-Phenylpiperazine derivatives. Available from: [Link]
Costantino, L., et al. (2002). Nitrophenyl derivatives as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry, 10(12), 3923-3931. Available from: [Link]
Al-marjani, J. C., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of Ovarian Research, 17(1), 1-13. Available from: [Link]
Groutas, W. C., et al. (1998). Inhibition of serine proteases by functionalized sulfonamides coupled to the 1,2,5-thiadiazolidin-3-one 1,1 dioxide scaffold. Bioorganic & Medicinal Chemistry, 6(6), 661-671. Available from: [Link]
Frontiers. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Available from: [Link]
Queen's University Belfast. (2022). Novel inhibitors and activity-based probes targeting trypsin-like serine proteases. Available from: [Link]
PubMed. (n.d.). Nitroreductase-based GDEPT. Available from: [Link]
ResearchGate. (n.d.). Enzyme inhibition activities of 1-arylsulfonyl-4-phenylpiperazine derivatives (3a-n). Available from: [Link]
National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Available from: [Link]
Orna, M. V., & Mason, R. P. (1989). Correlation of kinetic parameters of nitroreductase enzymes with redox properties of nitroaromatic compounds. The Journal of Biological Chemistry, 264(21), 12379-12384. Available from: [Link]
ResearchGate. (2006). Reduction of 4-nitrophenol catalyzed by nitroreductase. Available from: [Link]
Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Available from: [Link]
Frontiers. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Available from: [Link]
Royal Society of Chemistry. (n.d.). Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. Available from: [Link]
G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. Available from: [Link]
MDPI. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(11), 3698. Available from: [Link]
Roche. (n.d.). The Complete Guide for Protease Inhibition. Available from: [Link]
National Center for Biotechnology Information. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicological Sciences, 149(1), 6-21. Available from: [Link]
Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Available from: [Link]
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available from: [Link]
El-Fakharany, E. M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. Available from: [Link]
PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. Available from: [Link]
Technical Support Center: Troubleshooting Off-Target Effects of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine
Welcome to the technical support center for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during experimentation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and validity of your results.
Introduction to 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine
1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is a synthetic compound featuring three key structural motifs: an ethylsulfonyl group, a piperazine core, and a nitrophenyl ring. While its primary target may be under investigation, the presence of these well-known pharmacophores suggests a potential for interactions with a range of biological targets beyond the intended one. Understanding these off-target effects is critical for accurate data interpretation and the development of selective therapeutics.
This guide will address common issues encountered in the lab that may be indicative of off-target activity and provide a systematic approach to their identification and characterization.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common unexpected experimental outcomes.
Question 1: I'm observing a cellular phenotype (e.g., cytotoxicity, altered morphology, unexpected signaling pathway activation) that doesn't align with the known function of my primary target. Could this be an off-target effect of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine?
Answer:
Yes, it is highly probable. The observed phenotype could be due to the compound interacting with one or more unintended proteins. The structural components of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine suggest potential interactions with several major classes of off-targets:
Kinases: The sulfonyl and piperazine moieties are common in kinase inhibitors. Off-target kinase inhibition can lead to a wide array of cellular effects, including altered proliferation, apoptosis, and differentiation.[1][2]
G-Protein Coupled Receptors (GPCRs): The arylpiperazine scaffold is a classic pharmacophore for aminergic GPCRs, such as serotonin, dopamine, and adrenergic receptors.[3][4] Engagement of these receptors can trigger diverse signaling cascades, leading to unexpected physiological responses in cells.
Ion Channels: Sulfonyl-containing compounds are known to modulate the activity of various ion channels, including potassium, sodium, and calcium channels.[5][6][7] Altered ion channel function can dramatically impact cell membrane potential, leading to changes in cellular excitability and signaling.
Cytochrome P450 (CYP) Enzymes: The nitrophenyl group can lead to the inhibition of CYP enzymes.[8][9][10] This can alter the metabolism of other compounds in your culture medium or, in in-vivo studies, lead to drug-drug interactions.
To begin troubleshooting, a dose-response analysis is recommended. If the unexpected phenotype occurs at a concentration significantly different from the IC50 for your primary target, it strongly suggests an off-target effect.
Question 2: My in-vivo study is showing unexpected systemic effects (e.g., changes in blood pressure, behavioral alterations, toxicity) at doses where I expect target-specific engagement. How do I investigate this?
Answer:
Systemic effects in vivo are often a result of a compound interacting with off-targets in various tissues. Based on the structure of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine, you should consider the following possibilities:
Cardiovascular Effects: Off-target modulation of adrenergic GPCRs or cardiac ion channels could lead to changes in heart rate and blood pressure.
Central Nervous System (CNS) Effects: Interaction with serotonergic or dopaminergic receptors in the brain could result in behavioral changes.[11]
Metabolic Liabilities: Inhibition of key metabolic enzymes like CYPs can alter the clearance of the compound or other co-administered substances, potentially leading to toxicity.
A preliminary in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can provide valuable insights into potential liabilities.[12][13][14][15][16] Subsequently, targeted in-vitro safety pharmacology assays are crucial for confirming these predictions.
Part 2: Experimental Protocols for Off-Target Identification
To systematically investigate the potential off-target activities of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine, a tiered screening approach is recommended.
Tier 1: Broad Off-Target Screening Panels
The initial step is to screen the compound against a broad panel of known off-targets to identify potential areas of concern.
Kinase Selectivity Profiling: Screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of kinases (e.g., a kinome scan). This will provide a global view of the compound's kinase selectivity.[17][18]
GPCR Binding Panel: Utilize a commercially available GPCR binding panel that includes a diverse range of receptors, with a focus on aminergic GPCRs.
Safety Pharmacology Panel: Employ a broad in-vitro safety panel (such as the InVEST44 panel) that assesses activity against a collection of targets known to be associated with adverse drug reactions, including ion channels, transporters, and enzymes.
Tier 2: Confirmatory and Functional Assays
Once potential off-targets are identified in the broad screens, the next step is to confirm these interactions and assess their functional consequences.
Objective: To determine the IC50 value of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine against a specific off-target kinase.
Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from [Link]
Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
Zhu, M., et al. (2007). In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 96(9), 2485–2493.
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
Milligan, G. (2012). Ion Channel Screening. In Assay Guidance Manual.
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
Hauser, A. S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 17(12), 829–842.
Gao, Y., et al. (2013). A broad-spectrum screen for predicting and validating drug-off-target interactions.
Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
Maciejewski, M., et al. (2020). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. European Journal of Medicinal Chemistry, 208, 112793.
Guengerich, F. P., et al. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. The Journal of Biological Chemistry, 295(18), 6033–6045.
Jacobson, L. H., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. Journal of Medicinal Chemistry, 54(24), 8681–8692.
Jacobson, K. A., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PLoS ONE, 9(5), e97858.
Pospisilova, S., et al. (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 26(16), 4933.
Di Liberto, V., et al. (2017). Specific inhibition of GPCR-independent G protein signaling by a rationally engineered protein. Proceedings of the National Academy of Sciences, 114(48), E10345–E10353.
Wright, C. E., et al. (2021). N-Sulfonylphenoxazines as neuronal calcium ion channel blockers. RSC Medicinal Chemistry, 12(6), 963–972.
Dror, R. O., et al. (2019).
Wright, C. E., et al. (2021). N-Sulfonylphenoxazines as neuronal calcium ion channel blockers. RSC Medicinal Chemistry, 12(6), 963–972.
de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4–18.
Lacivita, E., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 27(12), 3894.
Okella, H., et al. (2022). ADMET profiling and molecular docking of potential antimicrobial peptides previously isolated from African catfish, Clarias gariepinus. Frontiers in Microbiology, 13, 1058371.
Zhu, M., et al. (2007). In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 96(9), 2485–2493.
Nirogi, R., et al. (2016). Chemical inhibitors of CYP450 enzymes in liver microsomes: Combining selectivity and unbound fractions to guide selection of appropriate concentration in phenotyping assays. Xenobiotica, 46(12), 1059–1068.
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The Core Challenge:
Researchers frequently encounter precipitation of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine (hereafter ESNPP ) upon dilution into aqueous buffers (PBS, cell media).[1]
The Mechanism (Why this happens):
To solve this, we must look at the structure. ESNPP contains a piperazine core, but both nitrogen atoms are functionally "capped" regarding basicity:
N1 (Ethylsulfonyl): The sulfonyl group is strongly electron-withdrawing, rendering this nitrogen non-basic (sulfonamide-like character).[1]
N4 (4-Nitrophenyl): The nitro group withdraws electron density through the phenyl ring, making this aniline-like nitrogen extremely weakly basic (
Implication:
Unlike simple piperazines, ESNPP is effectively neutral at physiological pH (7.4). [1]
Trap: Adding acid (HCl) will not significantly improve solubility because stable salts cannot form.[1]
Solution: You must rely on co-solvency , surfactants , or complexation , not pH adjustment.
Solubility Decision Matrix (Workflow)
Before proceeding with protocols, determine your assay tolerance using the following logic flow.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on assay concentration requirements.
Critical Protocols
Module A: Stock Solution Preparation (The Foundation)
Standard practice for hydrophobic library compounds.
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid water uptake; DMSO is hygroscopic, and water lowers the solubility of ESNPP.
Concentration: Prepare a 10 mM or 20 mM master stock.
Storage: Aliquot immediately into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.
Module B: The "Kinetic Dilution" Method (For <10 µM)
Prevents "Shock Precipitation" where the compound crashes out instantly upon hitting the water.
The Error: Pipetting 1 µL of 10 mM stock directly into 999 µL of PBS. This creates a local zone of supersaturation.
The Fix: Step-down dilution.[1]
Step 1: Prepare an intermediate dilution in 100% DMSO .
Example: Dilute 10 mM stock to 1 mM in DMSO.
Step 2: Add the aqueous buffer rapidly to the DMSO intermediate while vortexing (not the other way around).
Why: This promotes rapid mixing and prevents the formation of large crystal nuclei.
Module C: Cyclodextrin Complexation (The Gold Standard)
Recommended for animal studies or high-concentration cellular assays (>50 µM).
Since ESNPP is neutral and lipophilic, it fits well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1]
Protocol:
Prepare 20% (w/v) HP-β-CD in water or PBS.[1] Filter sterilize (0.22 µm).
Dissolve ESNPP in a small volume of DMSO (e.g., 20 µL of 50 mM stock).
Add the DMSO solution dropwise to 980 µL of the 20% HP-β-CD solution while vortexing.
Incubate: Shake at 37°C for 30 minutes to allow equilibrium complexation.
Result: The cyclodextrin encapsulates the nitrophenyl/ethylsulfonyl tail, keeping the molecule in solution without organic co-solvents.
Troubleshooting & FAQs
Q1: I added 1N HCl to dissolve it, but it didn't work. Why?
A: As detailed in the chemical analysis, ESNPP is not basic . The sulfonyl group (
) and the nitro group () withdraw electrons, preventing protonation.[1] Adding acid only increases the ionic strength of the solution, which can actually decrease solubility via the "salting-out" effect. Stop using acid.
Q2: What is the maximum DMSO concentration I can use?
A: Refer to the tolerance table below. For ESNPP, you want to maximize DMSO within the biological limit of your assay.
Q3: The solution looks clear, but my assay data is erratic. Why?
A: You likely have micro-precipitation .[1] The compound forms colloidal aggregates that are invisible to the naked eye but scatter light and interfere with fluorescence/absorbance readouts.
Test: Spin your "soluble" sample at 10,000 x g for 10 minutes. Measure the concentration of the supernatant. If it drops, you have aggregates.
Fix: Add 0.01% Triton X-100 or Tween-20 to your assay buffer to stabilize the colloid.[1]
Advanced Formulation (Co-Solvent Systems)
If DMSO alone fails, use a ternary solvent system. This is standard for lipophilic nitro-aromatics.[1]
Slowly add Water/Saline while vortexing. Do not add DMSO directly to water.[1]
References
PubChem. (n.d.).[1][4] 1-(Ethylsulfonyl)-4-(4-nitrophenyl)piperazine (CID 2932360).[1] National Library of Medicine. Retrieved February 11, 2026, from [Link]
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for solubility protocols).
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Basis for Module C).
Technical Support Center: Stability & Handling of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine
[1] Executive Summary 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is a synthetic scaffold often used as a probe in biological assays or an intermediate in medicinal chemistry.[1] Its stability profile is governed by thre...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is a synthetic scaffold often used as a probe in biological assays or an intermediate in medicinal chemistry.[1] Its stability profile is governed by three competing functionalities: the electron-deficient nitroarene , the sulfonamide linkage , and the piperazine core .
Users frequently report issues regarding precipitation in aqueous buffers (often mistaken for degradation) and photochemical discoloration .[1] This guide defines the specific environmental controls required to maintain compound integrity during storage and experimental use.
Module 1: Solubility & Solvent Selection (The Foundation)
The Issue: The most common "degradation" report is actually physical precipitation. This compound is lipophilic.[1][2] When a concentrated stock (in DMSO) is spiked into an aqueous buffer, the compound may "crash out" immediately or form micro-aggregates that are invisible to the naked eye but reduce bio-availability.
Solubility Profile
Solvent
Solubility Rating
Comments
DMSO (Anhydrous)
Excellent (>50 mM)
Recommended Stock Solvent.[1] Hygroscopic; absorbs water which promotes hydrolysis over months.[1]
Ethanol/Methanol
Moderate
Good for intermediate dilutions, but evaporation alters concentration.
PBS / Media (pH 7.4)
Poor (<50 µM)
Requires carrier solvents (DMSO) or surfactants.[1]
Prevent precipitation shock when moving from 100% DMSO to aqueous buffer.[1]
Prepare Master Stock: Dissolve solid compound in anhydrous DMSO to 10 mM .
Intermediate Dilution: Do not pipette 1 µL of stock directly into 1 mL of buffer. Instead, create a 10x Working Solution in a solvent blend (e.g., 10% DMSO / 90% Buffer).
Final Assay Mix: Add the 10x Working Solution to your assay plate.
Critical Note: If using polystyrene plates, this compound (like many lipophilic piperazines) may adsorb to the plastic walls. Use Low-Binding Polypropylene plates or glass-coated consumables for concentration curves below 1 µM.[1]
Module 2: Chemical Stability & Degradation Pathways
This molecule contains specific "trigger points" that react to environmental stress.[1]
Photochemical Instability (The Nitro Group)
Nitro-aromatics are inherently photosensitive.[1] Exposure to UV or intense white light (350–400 nm) excites the nitro group, leading to a nitro-to-nitrite rearrangement or radical formation.[1]
Symptom: Solution turns from colorless/pale yellow to deep yellow/orange or brown.[1]
Prevention: All handling must occur under amber light or in amber glass vials.
Incompatibility with Reducing Agents
In biological assays (e.g., enzyme kinetics, protein binding), buffers often contain reducing agents like DTT (Dithiothreitol) , TCEP , or Beta-mercaptoethanol to keep cysteines reduced.
The Reaction: These agents can chemically reduce the 4-nitro group to a 4-amino group (aniline derivative).[1] This drastically changes the electronic properties and biological activity of the molecule.
Prevention: Avoid DTT/TCEP in the assay buffer if possible. If required, minimize incubation time (<30 mins) or use non-reducing alternatives.
Hydrolytic Stability
The sulfonamide bond (
) is generally robust at neutral pH (7.0–8.0).[1] However, it becomes susceptible to hydrolysis under:
Explanation: If the LC-MS sample was prepared in high organic solvent (e.g., MeOH), it redissolved any precipitate, showing a "clean" peak. However, in the aqueous assay buffer, the compound may have precipitated or stuck to the plastic tips/plate, reducing the effective concentration.
Test: Centrifuge your assay buffer mix. If a pellet forms, you have solubility issues, not chemical degradation.
Q3: Can I use this compound in a buffer containing 1 mM DTT?
Warning:High Risk.
Mechanism: DTT is a strong reducing agent.[1] It can reduce the nitro group (
) to an amine () or hydroxylamine ().[1] This reaction is time-dependent.[1]
Recommendation: Perform the assay without DTT first.[1] If DTT is required for the protein, keep the compound-buffer contact time under 15 minutes and run a control LC-MS to verify structural integrity.[1]
Q4: How should I store the solid powder?
Protocol: Store at 4°C or -20°C , desiccated, and protected from light. The solid is generally more stable than the solution, but humidity can cause caking and hydrolysis over years.
Module 4: Standard Operating Procedure (SOP) for Handling
Follow this workflow to ensure data reproducibility.
Figure 2: Recommended handling lifecycle to minimize freeze-thaw cycles and hydrolytic stress.
References
Baran, W. et al. (2011). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials.
Relevance: Establishes the baseline stability of the sulfonamide linkage
ICH Guidelines. (1996).[1][4] Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
Relevance: Defines the standard for testing nitro-aromatic light sensitivity (350–370 nm exposure).
Nielsen, P. T. et al. (2013).[5] Piperazine Degradation in Pilot Plants. Energy Procedia.
Relevance: Details the oxidative and thermal degradation pathways of the piperazine ring, specifically ring-opening and N-oxid
PubChem Compound Summary. (2025). 1-(4-Nitrophenyl)piperazine Derivatives. National Library of Medicine.[1]
Relevance: Provides physicochemical data (LogP, H-bond acceptors) supporting the solubility and adsorption warnings.
Refining experimental protocols for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine
Topic: Experimental Protocol Refinement & Troubleshooting CAS: 544462-63-7 (Free Base) Support Tier: Level 3 (Senior Application Scientist) Welcome to the Technical Support Center This guide addresses the synthesis, puri...
This guide addresses the synthesis, purification, and handling of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine . It is designed for researchers encountering yield inconsistencies, purity issues, or solubility challenges. Unlike standard datasheets, this document focuses on the causality of experimental failure and provides self-validating protocols.
Module 1: Synthesis Optimization (The "Make" Phase)
Core Reaction:
-Sulfonylation of 1-(4-nitrophenyl)piperazine.
Mechanism: Nucleophilic attack of the secondary amine on the sulfonyl sulfur, followed by elimination of HCl.
Q: My reaction yield is consistently below 60%. What is going wrong?A: Low yields in sulfonylation are typically caused by two factors: moisture ingress or competitive hydrolysis.
Moisture Control: Ethanesulfonyl chloride is highly moisture-sensitive. If your solvent is "wet" (contains >0.05% water), the reagent hydrolyzes to ethanesulfonic acid, which is unreactive toward the amine.
Fix: Use freshly distilled DCM or store over molecular sieves (3Å).
Base Stoichiometry: The reaction generates HCl. If the base (TEA) is insufficient or of poor quality, the starting piperazine becomes protonated (ammonium salt) and loses its nucleophilicity.
Fix: Increase base to 2.0 equivalents. Ensure the base is free of amine oxides.
Q: The reaction mixture turned black/tarry. Is the product stable?A: The nitro group is stable, but the sulfonylation is exothermic. Adding the sulfonyl chloride too quickly at Room Temperature (RT) can cause localized overheating and decomposition.
Protocol Adjustment: Dissolve the piperazine and base in DCM first. Cool to 0°C .[1] Add the sulfonyl chloride dropwise over 20 minutes.
Visualizing the Synthesis Workflow
The following diagram illustrates the critical decision points during synthesis to ensure high yield.
Caption: Synthesis workflow emphasizing temperature control and In-Process Control (IPC) checkpoints.
Module 2: Purification & Isolation (The "Clean" Phase)
Q: I have a persistent impurity at the baseline of my TLC. What is it?A: This is likely the hydrochloride salt of the unreacted starting material (1-(4-nitrophenyl)piperazine) or the triethylamine hydrochloride salt.
The Acid Wash Protocol (Self-Validating Step):
Unlike standard silica chromatography, an extraction wash is far more efficient here.
Wash with 1M HCl (2x). Why? This protonates unreacted piperazine and TEA, forcing them into the aqueous layer. The sulfonamide product remains neutral and stays in the DCM.
Wash with Brine.
Dry over
.
Q: My product is oiling out instead of crystallizing.A: Sulfonamides can form supersaturated oils.
Trituration: Add cold Diethyl Ether or Hexane to the oil and scratch the flask wall.
Recrystallization:[1][2][3] Dissolve in minimum hot Ethanol or Methanol, then add water dropwise until turbid. Cool slowly.
Data: Solubility & Solvent Compatibility
Solvent
Solubility (25°C)
Application
DCM
High
Reaction Medium, Extraction
DMSO
High
Biological Assays (Stock)
Water
Negligible
Wash / Quench
Ethanol
Moderate (Hot)
Recrystallization
Hexane
Insoluble
Trituration / Precipitation
Module 3: Characterization Logic
Q: How do I confirm the structure quickly using NMR?A: Look for the specific diagnostic signals. If these are missing or shifted, the reaction failed.
Ethyl Group (Sulfonyl side): You must see a triplet (~1.3 ppm) and a quartet (~3.0 ppm). If you see a singlet, you may have acetylated instead (if wrong reagent used).
Piperazine Ring: Two distinct multiplets around 3.3–3.5 ppm.
Aromatic Region: A characteristic AA'BB' system (two doublets) for the 4-nitrophenyl group (~6.9 ppm and ~8.1 ppm).
Troubleshooting Logic Tree
Use this diagram to diagnose post-reaction issues.
Caption: Diagnostic logic tree for isolating yield vs. purity issues.
Module 4: Biological Handling (FAQs)
Q: How stable is the stock solution in DMSO?A: The compound is stable in DMSO at -20°C for at least 3 months. Avoid repeated freeze-thaw cycles as moisture condensation can lead to slow hydrolysis of the sulfonamide bond over long periods, although it is much more stable than the precursor chloride [1, 2].
Q: Can I use this in cell culture?A: Yes, but solubility is the limiting factor.
Protocol: Prepare a 10 mM stock in 100% DMSO. Dilute into media immediately before use. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.
References
Synthesis of N-sulfonylpiperazines: Khumalo, M. F., et al. "Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction." Royal Society of Chemistry, 2025. (See Method II for general sulfonyl chloride-amine coupling conditions).
Piperazine Scaffold Properties: Chem-Impex International. "1-(4-Nitrophenyl)piperazine Product Data." (Provides baseline stability and handling data for the core scaffold).
General Purification of Piperazine Derivatives: University of Florida. "Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines." (Foundational text on fractional distillation and purification of piperazine derivatives).
Solubility & Characterization: BLD Pharm. "1-(Ethylsulfonyl)-4-(4-nitrophenyl)piperazine Product Specifications." (Verify CAS and molecular weight data).
Technical Support Center: Navigating Experiments with 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine
Welcome to the technical support center for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot co...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered when working with this and related piperazine-based compounds. Our goal is to help you reduce experimental variability and achieve reliable, reproducible results.
A Note on Nomenclature and Structure
Before delving into experimental specifics, it is crucial to address a point of potential ambiguity regarding the precise identity of "1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine." The nomenclature could refer to two distinct isomers, and it is imperative to confirm the exact structure and CAS number of the compound you are using.
1-(Ethylsulfonyl)-4-(4-nitrophenyl)piperazine (CAS: 544462-63-7): In this isomer, the ethylsulfonyl group is directly attached to one of the piperazine nitrogens, while the 4-nitrophenyl group is attached to the other.
1-Ethyl-4-((4-nitrophenyl)sulfonyl)piperazine (CAS: 385403-85-0): Here, an ethyl group is on one piperazine nitrogen, and the 4-nitrophenyl)sulfonyl moiety is on the other.
This guide will focus primarily on 1-(Ethylsulfonyl)-4-(4-nitrophenyl)piperazine (CAS: 544462-63-7) as its name most closely aligns with the topic query. However, many of the principles and troubleshooting steps discussed are applicable to other piperazine derivatives.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when working with 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine and related compounds.
Q1: What is the primary application of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine?
A1: 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine belongs to the broader class of piperazine derivatives, which are significant pharmacophores in medicinal chemistry.[1] While specific biological targets for this exact compound are not extensively documented in publicly available literature, related nitrophenylpiperazine compounds have been investigated for a range of biological activities. These include roles as intermediates in the synthesis of agents for neurological disorders, such as antidepressants and anxiolytics, and as potential antifungal and antibacterial agents.[2] The piperazine scaffold is known to interact with various biological targets, including neurotransmitter systems.[2][3]
Q2: What are the key physical and chemical properties I should be aware of?
A2: Understanding the fundamental properties of your compound is the first step to designing robust experiments.
Generally soluble in organic solvents like DMSO and ethanol.[4]
N/A
Q3: How should I prepare a stock solution of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine?
A3: For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.[5] It is a powerful organic solvent capable of dissolving a wide array of organic molecules.[5]
Variability in experimental outcomes can be a significant challenge when working with small molecule inhibitors. Here, we break down common issues and provide actionable solutions.
Issue 1: Inconsistent or Weaker-Than-Expected Biological Activity
You may observe that the compound's potency varies between experiments or is lower than anticipated.
Potential Causes:
Compound Degradation: Piperazine derivatives can be susceptible to degradation, especially in aqueous solutions.[6] This can be influenced by pH, light exposure, and oxidation.[6]
Inaccurate Concentration: This could be due to weighing errors, incomplete dissolution, or precipitation of the compound from the working solution.
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation.
Solutions:
Fresh is Best: Whenever possible, prepare fresh working solutions from your stock for each experiment.
Proper Stock Solution Storage:
Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protect from light by using amber vials or wrapping tubes in foil.
pH Considerations: Piperazine is a weak base, and the stability of its derivatives can be pH-dependent.[6] If your experimental buffer is acidic or strongly basic, consider performing a preliminary stability test.
Confirm Solubility: Before starting your experiment, visually inspect your final working solution for any signs of precipitation. If you suspect precipitation, you may need to adjust the final concentration or the percentage of DMSO in your assay buffer.
Issue 2: High Background Signal or Assay Interference
You may notice a high background signal in your control wells (vehicle only) or other artifacts that could be misinterpreted as biological activity.
Potential Causes:
Compound Interference: The compound itself may interfere with your assay's detection method. For example, it might be autofluorescent or absorb light at the same wavelength as your detection reagent.
Solvent Effects: High concentrations of DMSO can impact cell viability and enzyme activity.
Solutions:
Run Appropriate Controls:
Vehicle Control: This is essential to determine the baseline response of your system to the solvent (e.g., DMSO).
Compound Interference Control: In a cell-free assay, run a control with your compound and the detection reagents, but without the biological target (e.g., the enzyme). This will reveal if the compound directly affects the assay signal.
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cellular assays, and ideally below 1% in biochemical assays. Always ensure your vehicle control has the same final DMSO concentration as your experimental wells.
Consider Orthogonal Assays: If you suspect assay interference, confirming your results with a different experimental method that uses an alternative detection principle can provide greater confidence in your findings.
Experimental Workflow & Protocols
To ensure consistency, it is vital to follow a well-defined experimental workflow.
Workflow for a Typical In Vitro Enzyme Inhibition Assay
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a stock solution, a critical first step where variability can be introduced.
Tare the Balance: Place a clean, empty microcentrifuge tube or vial on the analytical balance and tare it.
Weigh the Compound: Carefully weigh out a precise amount of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. For example, to make 1 ml of a 10 mM solution (MW = 299.35 g/mol ), you would weigh 2.99 mg.
Add Solvent: Add the calculated volume of DMSO to the tube containing the compound. For the example above, add 1 ml of DMSO.
Dissolve the Compound: Tightly cap the tube and vortex thoroughly for at least one minute to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particles. Gentle warming in a 37°C water bath can aid dissolution if needed.
Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in properly labeled, light-protected tubes.
Store Properly: Store the aliquots at -20°C or -80°C.
Signaling Pathways and Logical Relationships
The piperazine scaffold is a common feature in molecules targeting G-protein coupled receptors (GPCRs) and ion channels, which are central to many signaling pathways. While the specific pathway for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is not defined, we can illustrate a hypothetical inhibitory mechanism on a generic signaling cascade.
Caption: Hypothetical inhibition of a signaling pathway enzyme.
By methodically addressing these common experimental challenges and adhering to robust protocols, you can significantly reduce variability and increase confidence in your research findings when working with 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine.
bioRxiv. Discovery and characterization of small molecule inhibitors of CBL-B that act as intramolecular glue to enhance T-cell anti-tumor activity. [Link]
National Center for Biotechnology Information. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. [Link]
PubMed Central. PROTACs to Address the Challenges Facing Small Molecule Inhibitors. [Link]
BellBrook Labs. Common Challenges in Biochemical Assays and How to Overcome Them. [Link]
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
MDPI. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]
National Center for Biotechnology Information. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. [Link]
National Center for Biotechnology Information. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. [Link]
PubMed. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. [Link]
Technical Support Center: Enhancing Delivery of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine
Welcome to the technical support center for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guide...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to optimize its delivery and ensure the reliability of your results.
Introduction to 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine
1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is a compound of interest in pharmaceutical research, likely synthesized for its potential biological activities. The structure, featuring a piperazine core, a 4-nitrophenyl group, and an ethylsulfonyl moiety, suggests it may interact with various biological targets. However, these same structural features present specific challenges in terms of its delivery and formulation. This guide will address these anticipated challenges head-on, providing you with the expertise to overcome them.
The core structure contains the 1-(4-nitrophenyl)piperazine moiety, a versatile building block in medicinal chemistry, often utilized in the development of agents targeting the central nervous system, such as antidepressants and anxiolytics.[1] The addition of the ethylsulfonyl group modifies the molecule's polarity, size, and potential for hydrogen bonding, which can significantly impact its physicochemical properties and, consequently, its delivery.
Part 1: Troubleshooting Poor Aqueous Solubility
A primary hurdle for compounds with aromatic nitro groups and significant organic scaffolding is poor aqueous solubility.[2][3] This can lead to issues with stock solution preparation, precipitation in assay buffers, and low bioavailability in vivo.
FAQ 1: My compound is precipitating out of my aqueous buffer. How can I improve its solubility?
Answer: Precipitation is a common indicator of exceeding the compound's aqueous solubility limit. The presence of the nitrophenyl and ethylsulfonyl groups contributes to the molecule's lipophilicity. Here is a systematic approach to enhancing solubility:
Step 1: Solvent Selection for Stock Solutions
It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium.
Solvent
Rationale
Considerations
DMSO
High solubilizing power for a wide range of organic molecules.
Can be toxic to cells at higher concentrations (>0.5-1%). Ensure the final concentration in your assay is low and consistent across all experiments.
Ethanol
A less toxic alternative to DMSO for some cell-based assays.
May not be as effective as DMSO for highly lipophilic compounds.
DMF
Similar solubilizing power to DMSO.
Higher toxicity than DMSO; use with caution and appropriate safety measures.
Step 2: Employing Solubilizing Excipients
If direct dilution of the organic stock is still problematic, consider the use of solubilizing excipients. These should be tested for compatibility with your experimental system.
Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD): These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4]
Surfactants (e.g., Tween® 80, Cremophor® EL): These amphiphilic molecules can form micelles that entrap the compound, aiding in its dispersion in aqueous media. Use at low concentrations to avoid cellular toxicity.
Co-solvents (e.g., PEG 400, Propylene Glycol): These can be used in combination with water to create a more solubilizing vehicle.[5]
Experimental Protocol: Preparing a Solubilized Formulation
Prepare a high-concentration stock solution of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine (e.g., 10-50 mM) in 100% DMSO.
For a cyclodextrin formulation:
Prepare a solution of 10% (w/v) HP-β-CD in your aqueous buffer.
While vortexing the cyclodextrin solution, slowly add the DMSO stock to achieve the desired final concentration.
The final DMSO concentration should be kept to a minimum (ideally ≤ 0.5%).
For a surfactant formulation:
Prepare your aqueous buffer containing a low concentration of Tween® 80 (e.g., 0.1%).
Slowly add the DMSO stock to the surfactant-containing buffer while vortexing.
Visually inspect for any signs of precipitation. If the solution is cloudy, it may require further optimization (e.g., gentle warming, sonication, or trying a different excipient).
Workflow for Solubility Enhancement
Caption: A decision-making workflow for addressing solubility issues.
Part 2: Addressing Compound Stability
The chemical stability of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is critical for obtaining reproducible results. The nitro group and the piperazine ring are the most likely sites of degradation.
FAQ 2: I am seeing inconsistent results over time from the same stock solution. Could my compound be degrading?
Answer: Yes, inconsistent results can be a sign of compound degradation. Phenylpiperazines can be susceptible to degradation, and storage conditions are crucial.[6] The nitro group is also a potential site for chemical reduction.
Potential Degradation Pathways:
Reduction of the Nitro Group: The 4-nitro group can be reduced to a nitroso, hydroxylamino, or amino group.[7] This can occur in the presence of certain reducing agents in your experimental system or over long-term storage. The resulting amine will have significantly different physicochemical and biological properties.
Piperazine Ring Opening: Under harsh conditions (e.g., high temperatures, extreme pH), the piperazine ring can undergo cleavage.[8][9]
Oxidation: While less common for this structure, oxidative degradation is a possibility, especially with prolonged exposure to air and light.
Best Practices for Ensuring Stability:
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials.
Fresh Preparations: For sensitive experiments, prepare fresh dilutions from a frozen stock solution immediately before use.
Inert Atmosphere: If you suspect oxidative degradation, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).
pH Considerations: The stability of piperazine-containing compounds can be pH-dependent. Assess the stability in your specific buffer system if you continue to observe inconsistencies.
Analytical Verification of Stability:
If you have access to analytical instrumentation, you can directly assess the stability of your compound.
Analytical Method
Purpose
HPLC-UV
Quantify the parent compound and detect the appearance of degradation products over time.
LC-MS
Identify the mass of potential degradation products to elucidate the degradation pathway.[10][11]
Diagram of Potential Nitro Group Reduction
Caption: Stepwise reduction of the aromatic nitro group.
Part 3: Optimizing In Vivo Delivery
For in vivo studies, achieving adequate exposure of the target tissues to 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is paramount. Poor solubility and potential instability can severely limit oral bioavailability.
FAQ 3: I am not observing the expected in vivo efficacy. How can I improve the oral delivery of my compound?
Answer: Low in vivo efficacy despite in vitro potency is often a result of poor pharmacokinetic properties (absorption, distribution, metabolism, and excretion). For a poorly soluble compound, absorption is frequently the rate-limiting step.[5][12]
Strategies for Enhancing Oral Bioavailability:
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[4][13]
Micronization: Grinding the compound to the micron scale.
Nanonization: Further reducing particle size to the nanometer scale (nanocrystals).
Lipid-Based Formulations: These formulations can enhance the absorption of lipophilic drugs by presenting the compound in a solubilized state and utilizing the body's natural lipid absorption pathways.[4][13]
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
Experimental Protocol: Preparation of a Simple SEDDS Formulation
Screening for Solubility: Determine the solubility of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
Constructing a Ternary Phase Diagram: Based on the solubility data, create a ternary phase diagram to identify the range of compositions that will form a stable emulsion.
Formulation Preparation:
Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.
Add the required amount of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine to the vehicle.
Mix thoroughly using a vortex mixer and gentle warming (if necessary) until the compound is completely dissolved.
Evaluation of Self-Emulsification:
Add a small amount of the formulation to a larger volume of water with gentle stirring.
Observe the formation of a spontaneous, fine emulsion. The droplet size should ideally be in the nanometer range for optimal absorption.
References
National Center for Biotechnology Information. 1,4-Bis(4-nitrophenyl)piperazine. PubChem Compound Summary for CID 85353. [Link]
National Center for Biotechnology Information. 1-[(4-Nitrophenyl)methylsulfonyl]piperazine. PubChem Compound Summary for CID 29300062. [Link]
Mahesha, et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
ResearchGate. Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. [Link]
ResearchGate. Formulation strategies for poorly soluble drugs. [Link]
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
Frontiers. Grand challenges in oral drug delivery. [Link]
Google Patents.
National Center for Biotechnology Information. Stability of Synthetic Piperazines in Human Whole Blood. [Link]
ResearchGate. Thermal degradation of piperazine and its structural analogs. [Link]
National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
Royal Society of Chemistry. Analytical Methods. [Link]
ResearchGate. A Review on Analytical Methods for Piperazine Determination. [Link]
Taiwan Food and Drug Administration. Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. [Link]
Technical Support Center: Managing Autofluorescence of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. This guide provides in-depth troubleshooting strategies an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of autofluorescence associated with this compound and similar nitrophenyl-containing molecules. Our goal is to equip you with the scientific understanding and practical protocols to mitigate autofluorescence and ensure the integrity of your experimental data.
Introduction: Understanding the Source of Autofluorescence
Autofluorescence is the natural emission of light by biological structures or synthetic compounds upon excitation, which can interfere with the detection of specific fluorescent signals in your experiments. While the nitro group in 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is often associated with fluorescence quenching, the overall molecule can still exhibit intrinsic fluorescence.[1] This phenomenon, coupled with endogenous autofluorescence from cells or tissues and potential artifacts from sample preparation, necessitates a robust strategy for its management.
This guide is structured to provide a comprehensive, question-and-answer-based approach to troubleshooting, empowering you to identify the source of autofluorescence and implement the most effective mitigation techniques.
Frequently Asked Questions (FAQs)
Q1: What is causing the autofluorescence in my experiments with 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine?
A1: The observed autofluorescence likely originates from a combination of factors:
Intrinsic fluorescence of the compound: The 4-nitrophenyl moiety can contribute to the molecule's inherent fluorescence properties.[1]
Endogenous autofluorescence: Cellular components such as NADH, flavins, collagen, and elastin naturally fluoresce and can contribute to background signal.[2]
Fixation-induced autofluorescence: Aldehyde-based fixatives like formalin and glutaraldehyde can react with cellular amines to create fluorescent products.[3][4]
Q2: How can I determine the primary source of autofluorescence in my samples?
A2: To pinpoint the source, you should include the following controls in your experimental setup:
Unstained, untreated cells/tissue: This will reveal the level of endogenous autofluorescence.
Vehicle control: Treat cells/tissue with the vehicle used to dissolve 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine to assess its contribution.
Compound-only control: Image a solution of the compound to characterize its intrinsic fluorescence spectrum.
Q3: Can I simply subtract the background to eliminate autofluorescence?
A3: Simple background subtraction can be a starting point, but it is often insufficient for accurate quantification, especially when autofluorescence is non-uniform or spectrally overlaps with your specific signal. More advanced techniques like spectral unmixing are recommended for robust signal separation.[5][6][7]
Troubleshooting Guides
This section provides detailed protocols and the scientific rationale behind various methods to mitigate autofluorescence.
Experimental Design and Sample Preparation
Careful planning of your experiment can significantly reduce autofluorescence from the outset.
Issue: High background fluorescence observed even in control samples.
Solution: Optimize your sample preparation protocol.
Step-by-Step Protocol:
Choice of Fixative:
If possible, consider using organic solvents like ice-cold methanol or ethanol for fixation instead of aldehyde-based fixatives.[3]
If aldehyde fixation is necessary, use the lowest effective concentration of paraformaldehyde and minimize the fixation time.[4]
Perfusion:
For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, which are a significant source of autofluorescence.[4]
Fluorophore Selection:
Choose fluorophores that emit in the far-red or near-infrared regions of the spectrum (greater than 650 nm), as endogenous autofluorescence is typically weaker at longer wavelengths.[5][8]
Chemical Quenching of Autofluorescence
Chemical quenchers are reagents that can reduce autofluorescence by absorbing the emitted light or through other chemical interactions.
Issue: Persistent autofluorescence after optimizing sample preparation.
Solution: Employ a chemical quenching agent.
Step-by-Step Protocol (using Sudan Black B):
Prepare a 0.1% (w/v) Sudan Black B solution in 70% ethanol.
After your final washing step in the staining protocol, incubate the sample with the Sudan Black B solution for 5-10 minutes at room temperature.
Destain with multiple washes of PBS or 70% ethanol until no more color is leaching from the sample.
Proceed with mounting and imaging.
Causality: Sudan Black B is a lipophilic dye that is thought to reduce autofluorescence, particularly from lipofuscin, by acting as a dark mask.[2]
Can negatively impact specific fluorescent signals at high concentrations.[12]
Photobleaching
Photobleaching involves intentionally exposing the sample to high-intensity light to destroy the autofluorescent molecules before imaging your target fluorophore.
Issue: Autofluorescence that is resistant to chemical quenching.
Solution: Pre-bleach the sample before antibody incubation or final imaging.
Step-by-Step Protocol:
Mount your unstained or fully stained sample on the microscope.
Expose the sample to broad-spectrum, high-intensity light from the microscope's light source (e.g., mercury arc lamp or LED) for a period ranging from several minutes to an hour.[13][14][15]
Monitor the decrease in autofluorescence in the relevant channels.
Once the autofluorescence has been significantly reduced, proceed with imaging your specific fluorophore, ensuring to use minimal excitation to prevent photobleaching of your target.
Causality: The high-intensity light causes photochemical destruction of the autofluorescent molecules, rendering them non-fluorescent. This method is effective because many endogenous fluorophores are more susceptible to photobleaching than modern synthetic fluorophores.[14][16]
Workflow for Photobleaching:
Caption: Workflow for reducing autofluorescence using photobleaching.
Spectral Unmixing and Computational Subtraction
This advanced technique uses the unique emission spectrum of autofluorescence to distinguish it from the specific fluorescent signal.
Issue: Significant spectral overlap between autofluorescence and the target fluorophore.
Solution: Utilize a spectral confocal microscope and linear unmixing software.
Step-by-Step Protocol:
Acquire a reference spectrum for the autofluorescence: Image an unstained control sample across a range of emission wavelengths to generate its spectral signature.
Acquire a reference spectrum for your specific fluorophore(s).
Image your fully stained experimental sample using the same spectral imaging settings.
Apply a linear unmixing algorithm in the microscope software.[5][17] The software will use the reference spectra to mathematically separate the contribution of autofluorescence and the specific fluorophore in each pixel of the image.[6][18]
Causality: Autofluorescence often has a broad emission spectrum, while specific fluorophores have narrower, more defined peaks. Spectral unmixing algorithms exploit these differences to deconvolute the mixed signals.[7][18]
Principle of Spectral Unmixing:
Caption: The process of separating signals using spectral unmixing.
Summary of Troubleshooting Strategies
Method
Principle
Best For
Key Consideration
Optimized Sample Prep
Minimizing the introduction of autofluorescent artifacts.
All experiments.
May not eliminate all endogenous autofluorescence.
Chemical Quenching
Absorption of fluorescent emission or chemical modification.
Tissues with high levels of known autofluorescent components (e.g., lipofuscin).
Quencher may affect specific signal; requires careful titration.
Photobleaching
Photodestruction of autofluorescent molecules.
When autofluorescence is more photolabile than the target fluorophore.
Can be time-consuming; risk of photobleaching the target fluorophore.
Spectral Unmixing
Computational separation based on distinct emission spectra.
Significant spectral overlap between autofluorescence and target.
Requires a spectral confocal microscope and appropriate software.
References
Practical Considerations for Spectral Imaging. ZEISS Microscopy Online Campus. [Link]
Technical Support Center: Methodologies and Controls for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine Studies
Welcome to the technical support center for researchers utilizing 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. This guide, curated by senior application scientists, provides in-depth troubleshooting advice and experiment...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers utilizing 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. This guide, curated by senior application scientists, provides in-depth troubleshooting advice and experimental design strategies to ensure the scientific rigor and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the known or predicted mechanism of action for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine?
A1: While specific literature on 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is not extensively available, the broader class of piperazine derivatives is known to interact with various biological targets. Piperazines are recognized as important pharmacophores in compounds targeting the central nervous system.[1][2] The parent compound, 1-(4-nitrophenyl)piperazine, has been used in neuroscience research and pharmaceutical development, particularly for anti-anxiety and antidepressant medications.[3] Some piperazine derivatives act by modulating neurotransmitter systems, such as mimicking the action of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter.[4] Additionally, specific derivatives have been investigated for their role in controlling potassium channels.[1] Given the structural components of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine, it is plausible that its mechanism involves modulation of neuronal signaling pathways. However, empirical determination of its specific targets is crucial.
Q2: I am observing unexpected off-target effects in my cell-based assays. What could be the cause?
A2: Off-target effects are a common challenge when working with novel small molecules. The piperazine and nitrophenyl moieties can independently interact with various biological molecules. Consider the following possibilities:
Scaffold Activity: The piperazine ring itself is a common feature in many biologically active compounds and may exhibit its own pharmacological activity.[1][5]
Metabolic Byproducts: Cellular metabolism could alter the compound, leading to active metabolites with different target profiles.
Physicochemical Interference: At higher concentrations, the compound might cause non-specific effects due to its chemical properties, such as aggregation or membrane disruption.
To investigate these possibilities, it is essential to run a series of control experiments, as detailed in the troubleshooting section below.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: For optimal stability, 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare fresh stock solutions in an appropriate solvent like DMSO. It is advisable to perform a solubility test to determine the optimal concentration range for your stock solution and to avoid precipitation in your experimental media. For cellular assays, ensure the final concentration of the solvent is consistent across all experimental and control groups and is below a threshold known to not affect cell viability or the assay readout (typically <0.5% for DMSO).
Troubleshooting Guide: Designing Robust Control Experiments
To ensure that the observed biological effects are directly attributable to 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine, a systematic approach to control experiments is necessary.
Issue 1: Differentiating On-Target vs. Off-Target Effects
Explanation: It is critical to distinguish the specific activity of the compound from non-specific effects or effects related to its structural components.
Proposed Solution: A Multi-tiered Control Strategy
Vehicle Control: This is the most fundamental control. Treat a set of cells or subjects with the same volume of the solvent (e.g., DMSO) used to dissolve the test compound. This accounts for any effects of the solvent itself.
Inactive Analog Control: If available, use a structurally similar molecule that is known to be inactive for the biological effect you are studying. This helps to confirm that the observed effect is not due to a general chemical property of the compound class.
Scaffold Controls: To dissect the contribution of different parts of the molecule, consider using the following controls:
1-(4-nitrophenyl)piperazine: This will help determine if the observed effects are primarily due to the nitrophenyl-piperazine core.
Piperazine: This control can help identify effects related to the piperazine ring alone.
Dose-Response Analysis: Perform experiments across a wide range of concentrations. A specific, on-target effect will typically exhibit a sigmoidal dose-response curve, whereas non-specific toxicity often shows a steep, linear response at higher concentrations.
Experimental Workflow for Validating Specificity
The following workflow outlines a systematic approach to validating the specificity of your experimental findings.
Caption: Workflow for designing control experiments.
Issue 2: Inconsistent Results Between Experiments
Explanation: Variability in results can arise from several factors, including reagent stability, cell passage number, and subtle differences in experimental conditions.
Proposed Solution: Standardization and Systematic Troubleshooting
Reagent Quality Control:
Always use freshly prepared solutions of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine from a validated stock.
Routinely test the purity of your compound stock, especially if it has been stored for an extended period.
Biological System Standardization:
Use cells within a consistent and narrow range of passage numbers.
Ensure cell confluence is consistent at the time of treatment.
Regularly test for mycoplasma contamination.
Assay Validation:
Include a positive control (a known activator or inhibitor of the pathway you are studying) and a negative control in every experiment. This will help to assess the dynamic range and consistency of your assay.
Monitor and record all experimental parameters, such as incubation times and temperatures.
Data Summary for Troubleshooting Inconsistent Results
Parameter
Recommended Control/Action
Rationale
Compound Stability
Prepare fresh dilutions for each experiment from a frozen stock.
Prevents degradation of the compound in aqueous media.
Cell Health
Monitor cell morphology and viability (e.g., with Trypan Blue) before each experiment.
Ensures that observed effects are not due to poor cell health.
Assay Performance
Include positive and negative assay controls in every plate/experiment.
Validates that the assay is performing within its expected dynamic range.
Solvent Effects
Maintain a consistent final solvent concentration across all wells.
High solvent concentrations can be toxic or interfere with the assay.
Potential Signaling Pathway Involvement
Given that many piperazine derivatives interact with the central nervous system, a plausible hypothesis is the modulation of neurotransmitter signaling. The diagram below illustrates a generalized pathway that could be investigated.
A Comparative Guide to Reproducibility in the Synthesis of Arylpiperazines: Evaluating Pathways to Key Pharmaceutical Intermediates
In the landscape of modern drug discovery and development, the piperazine moiety stands out as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1][2] Its unique physicochemical pro...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the piperazine moiety stands out as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetics to drug candidates.[1] This guide focuses on a critical aspect of utilizing this scaffold: the reproducible synthesis of its derivatives. Specifically, we will delve into the experimental reproducibility of synthesizing a key class of intermediates, arylpiperazines, using 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine as a central case study.
The reproducibility of a chemical synthesis is the bedrock of reliable scientific advancement and pharmaceutical manufacturing.[3][4] A lack of reproducibility can lead to stalled projects, wasted resources, and questionable data, highlighting a critical challenge in both academic and industrial research.[4][5] This guide will provide researchers, scientists, and drug development professionals with an in-depth comparison of synthetic strategies, focusing on the factors that govern experimental consistency and success. We will compare a classical synthetic approach with a modern, palladium-catalyzed method, providing detailed protocols and data to inform your experimental design.
The Central Role of Arylpiperazines
Arylpiperazine derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals, including antifungal agents like Posaconazole.[6][7] The core of our discussion revolves around the synthesis of 1-(4-aminophenyl)-4-substituted-piperazines. The conversion of a nitro group to an amine, as in the case of reducing a nitrophenylpiperazine precursor, is a pivotal and often challenging step where reproducibility can falter.
We will compare two distinct pathways to a common type of arylpiperazine intermediate:
Route A: The Classical Approach. This pathway involves a nucleophilic aromatic substitution (SNAr) to form a nitro-arylpiperazine intermediate, followed by a chemical reduction of the nitro group.
Route B: The Modern Catalytic Approach. This method utilizes a more direct synthesis, often employing palladium-catalyzed Buchwald-Hartwig amination to form the aryl-piperazine bond.[1][8]
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is a decision driven by factors including yield, purity, cost, safety, and, critically, reproducibility. Below, we dissect the two approaches.
Route A: Classical SNAr and Chemical Reduction
This traditional method is often favored for its use of readily available, lower-cost reagents and its conceptual simplicity. The key steps are:
SNAr Reaction: An activated aryl halide (e.g., p-nitrochlorobenzene) reacts with a piperazine derivative. The electron-withdrawing nitro group is essential for activating the aromatic ring toward nucleophilic attack.[9]
Reduction: The resulting nitro-arylpiperazine is then reduced to the corresponding amino-arylpiperazine. Common reducing agents for this step include metals like tin or iron in acidic media, or transfer hydrogenation using reagents like sodium hypophosphite.[10]
Causality Behind Experimental Choices:
The SNAr reaction's success hinges on the electronic activation of the aryl halide; without a strong electron-withdrawing group, this reaction is often not feasible. The choice of a classical reduction method is often a trade-off between cost and environmental impact. For instance, while effective, metal-based reductions generate significant hazardous waste.[11]
This Nobel Prize-winning reaction has revolutionized the formation of carbon-nitrogen bonds. It allows for the direct coupling of an amine (piperazine) with an aryl halide, often with broader substrate scope and milder conditions than classical methods.[1]
Causality Behind Experimental Choices:
This approach is chosen for its high efficiency and functional group tolerance. It avoids the need for a highly activated aryl halide, allowing for the synthesis of a wider variety of compounds. The key to reproducibility in this reaction lies in the precise control of the catalytic system: the choice of palladium precursor, the specific phosphine ligand, the base, and the solvent are all interdependent variables that must be carefully optimized and controlled.
Experimental Protocols: A Side-by-Side Comparison
To ensure a self-validating system, the following protocols include in-process controls (TLC monitoring) and specify purification and characterization steps.
Protocol 1: Synthesis of 4-(4-(4-Aminophenyl)piperazin-1-yl)phenol via Classical Route
This protocol is adapted from established industrial processes.[6]
Step 1a: Synthesis of 4-(4-(4-Nitrophenyl)piperazin-1-yl)phenol (SNAr Reaction)
To a mixture of 4-(Piperazin-1-yl)phenol (100 g) in N-Methyl-pyrrolidone (200 ml) at 25-30°C, add p-Nitrochlorobenzene (105.8 g) and Triethylamine (73.76 g).
Stir the mixture for 10 minutes.
Heat the reaction mixture to 110-115°C and maintain for 6 hours, monitoring for completion by Thin Layer Chromatography (TLC).
Cool the mixture to 25-30°C.
Add Isopropanol (200 ml) and stir for 1 hour.
Cool to 10-15°C and stir for an additional hour.
Filter the precipitated solid and dry to obtain the nitro-arylpiperazine intermediate.
Step 1b: Reduction of the Nitro Group
Suspend the dried 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol (430 g, 1.34 mol) in methoxyethanol (2.8 L) at 20-25°C.[10]
Add a palladium-on-carbon catalyst (52 g, 5% Pd, 50% water content).[10]
Degas the suspension by applying a vacuum and backfilling with nitrogen (repeat 3 times).
Heat the mixture to 70-75°C.
Slowly add a solution of sodium hypophosphite monohydrate (497 g) in water (1.12 L) over 2 hours, maintaining the temperature at 75-80°C.[10]
After the addition is complete, continue stirring at 70-75°C and monitor the reaction by TLC until completion (approx. 30-45 min).[10]
Cool the reaction, dilute with water, and acidify with concentrated HCl to pH ≤ 2 to dissolve the product and aid in catalyst filtration.[10]
Filter off the catalyst.
Adjust the filtrate to pH 7.1 with concentrated sodium hydroxide solution to precipitate the product.[10]
Cool, filter the product, wash sequentially with water, water/methanol, and methanol, and dry under nitrogen.
Protocol 2: Synthesis of an N-Arylpiperazine via Buchwald-Hartwig Amination
This protocol represents a general method for the palladium-catalyzed synthesis of N-arylpiperazines.[8]
In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine the aryl bromide (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% of a suitable phosphine ligand like BINAP).
Add anhydrous toluene as the solvent.
Heat the reaction mixture to 80-100°C, monitoring for completion by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data-Driven Comparison for Reproducibility
The reproducibility of a reaction is not just about whether it works, but how consistently it performs. Below is a summary of expected performance based on literature and field experience.
Parameter
Route A: Classical SNAr & Reduction
Route B: Buchwald-Hartwig Amination
Commentary on Reproducibility
Yield
Moderate to High (Can be variable)
Generally High and Consistent
Buchwald-Hartwig reactions, when optimized, often provide more consistent high yields. The reduction step in Route A can sometimes lead to side products, affecting yield reproducibility.
Purity (Crude)
Good
Very Good to Excellent
Catalytic methods often result in cleaner reaction profiles with fewer byproducts, simplifying purification.
Reaction Time
Long (Often >8 hours)
Shorter (Typically 2-6 hours)
The multi-step nature and longer reaction times of Route A introduce more opportunities for process deviations.
Substrate Scope
Limited (Requires activated aryl halide)
Broad (Tolerates many functional groups)
The versatility of Route B makes it more reproducibly applicable across a range of different starting materials.
Sensitivity
Sensitive to temperature and reagent stoichiometry.
Highly sensitive to oxygen, moisture, and the quality of the catalyst/ligand.
The stringent requirement for inert conditions in Route B is a critical control point. Failure to exclude air and water is a common source of irreproducibility.
While reagents for Route A are cheaper, batch-to-batch failures due to lower reproducibility can negate these savings.
Visualizing the Synthetic Workflows
To better understand the flow of each process, the following diagrams illustrate the key stages.
Caption: A comparison of the workflow for the classical versus the modern catalytic synthesis of arylpiperazines.
Troubleshooting and Enhancing Reproducibility
For Route A (Classical):
Inconsistent Reaction Times: Ensure precise temperature control. In the SNAr step, temperature fluctuations can dramatically alter reaction rates.
Incomplete Reduction: The activity of the Pd/C catalyst can vary between batches. Always use a fresh, high-quality catalyst and ensure efficient stirring to maintain suspension. The pH of the final precipitation is also critical for maximizing recovery.
For Route B (Catalytic):
Reaction Failure: This is almost always due to the presence of oxygen or moisture, which deactivates the catalyst. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is maintained under a positive pressure of inert gas.
Low Yield: The choice of ligand is crucial and often substrate-dependent. A small screening of different phosphine ligands may be necessary to find the optimal conditions for a new substrate, which then becomes part of the reproducible protocol.
Conclusion and Recommendations
Both classical and modern catalytic methods offer viable pathways to important arylpiperazine intermediates.
The Classical Approach (Route A) , while appearing simpler and cheaper on paper, presents significant reproducibility challenges. Its success is highly dependent on strict control over reaction conditions and the quality of reagents, particularly the catalyst in the reduction step. It remains a workhorse in industrial settings where processes are rigorously defined and scaled.
The Modern Catalytic Approach (Route B) represents a more robust and versatile option for research and development. Although it requires a higher initial investment in catalysts and ligands and demands stringent anhydrous and anaerobic techniques, the payoff is often higher and more consistent yields, cleaner reactions, and a broader applicability. For laboratories focused on discovering novel compounds, mastering this chemistry is essential.
Ultimately, the key to reproducibility lies not just in the chosen method, but in the meticulous execution and documentation of the experiment.[12] Understanding the causality behind each step, from reagent choice to reaction atmosphere, empowers the scientist to control the outcome and generate reliable, repeatable results.
References
Patsnap Eureka. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
National Academies of Sciences, Engineering, and Medicine. (2019). Reproducibility and Replicability in Science. The National Academies Press. Available from: [Link]
Google Patents. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Available from: [Link]
ResearchGate. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Available from: [Link]
Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?. Available from: [Link]
Google Patents. CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
Culture Collections. Reproducibility in pre-clinical life science research. Available from: [Link]
PubMed. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Available from: [Link]
PubMed Central (PMC). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Available from: [Link]
ResearchGate. Reproducibility in Chemical Research. Available from: [Link]
PubMed Central (PMC). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available from: [Link]
MDPI. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Available from: [Link]
PubMed Central (PMC). Automation of Synthesis in Medicinal Chemistry: Progress and Challenges. Available from: [Link]
Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]
Synergistic Potential of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine: A Comparative Research Guide
Executive Summary & Compound Profile 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine (hereafter referred to as ESNPP ) represents a distinct pharmacophore in the piperazine sulfonamide class. Unlike simple piperazine salts u...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine (hereafter referred to as ESNPP ) represents a distinct pharmacophore in the piperazine sulfonamide class. Unlike simple piperazine salts used as anthelmintics, ESNPP integrates an ethylsulfonyl moiety with a nitrophenyl group. This structural configuration positions it as a high-value "building block" and research candidate for overcoming multidrug resistance (MDR) in microbial and neoplastic models.
This guide objectively compares ESNPP’s synergistic potential against standard monotherapies, providing the experimental frameworks necessary to validate its efficacy as an adjuvant.
Nitrophenyl Moiety: Associated with redox-cycling toxicity in anaerobic organisms and enzyme inhibition.
Synergistic Mechanisms & Comparative Analysis
The primary value of ESNPP lies not as a standalone antibiotic, but as a potentiator . Below is the comparative analysis of its performance when paired with established drug classes.
A. Synergy with Fluoroquinolones (e.g., Ciprofloxacin)
Hypothesis: Piperazine derivatives have been documented to inhibit bacterial efflux pumps (e.g., NorA in S. aureus), which are the primary resistance mechanism against fluoroquinolones.
Hypothesis: The nitrophenyl group in ESNPP mimics the oxidative stress mechanisms of certain nitro-heterocycles, destabilizing the fungal cell membrane while the azole inhibits ergosterol synthesis.
Surfactant-like Properties: The amphiphilic nature of the sulfonyl-piperazine structure aids in biofilm disruption.
Visualizing the Synergistic Pathway
The following diagram illustrates the proposed mechanism where ESNPP blocks the efflux pump while the primary antibiotic targets DNA replication.
Figure 1: Proposed mechanism of ESNPP-mediated reversal of multidrug resistance via efflux pump inhibition.
Experimental Protocols: Validation of Synergy
To objectively verify the synergistic effects of ESNPP, the Checkerboard Assay is the gold standard. This protocol calculates the Fractional Inhibitory Concentration Index (FICI).
Protocol: Microdilution Checkerboard Assay
Objective: Determine the FICI of ESNPP in combination with Ciprofloxacin against S. aureus (ATCC 29213).
Materials:
96-well microtiter plates (sterile).
Mueller-Hinton Broth (MHB).
ESNPP stock solution (dissolved in DMSO, final concentration <1%).
Ciprofloxacin stock solution.
Bacterial inoculum (
CFU/mL).
Workflow:
Preparation of Drug Matrix:
X-axis (Columns 1–11): Serial 2-fold dilution of Ciprofloxacin (Range: 0.03 – 64 µg/mL).
Y-axis (Rows A–G): Serial 2-fold dilution of ESNPP (Range: 1 – 128 µg/mL).
Note: Column 12 is the growth control (no drug); Row H is the sterility control.
Inoculation:
Add 100 µL of bacterial suspension to all wells except sterility control.
Incubation:
Incubate at 37°C for 18–24 hours under aerobic conditions.
Readout:
Measure Optical Density (OD600) or assess visual turbidity.
While specific clinical data for CAS 544462-63-7 is limited to pre-clinical libraries, its activity can be extrapolated from validated SAR studies of the piperazine-sulfonamide class.
Table 1: Comparative Potency of Piperazine Derivatives
Compound Class
R1 Substituent
R2 Substituent
Primary Activity
Synergy Potential
Simple Piperazine
H
H
Anthelmintic (GABA agonist)
Low
N-Methyl Piperazine
Methyl
Phenyl
Antihistamine/Antidepressant
Moderate
Sulfonyl-Piperazine
Sulfonyl
Aryl
Antimicrobial/Carbonic Anhydrase Inhibitor
High
ESNPP (Target)
Ethylsulfonyl
4-Nitrophenyl
MDR Reversal / Efflux Inhibition
Very High
Key Insight: The 4-nitrophenyl group enhances electron-withdrawing capability, which has been correlated with increased binding affinity to bacterial enzyme pockets compared to unsubstituted phenyl rings [1][3].
Safety & Handling (MSDS Summary)
As a research chemical, ESNPP requires strict adherence to safety protocols.
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid aerosolization.
References
Chaudhary, P., et al. (2025).[4] "Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024)." PubMed.[5] Available at: [Link] (Search Term: Piperazine derivatives antibacterial review).
Patil, et al. (2015). "Antimicrobial activity of novel substituted phenyl acetamide piperazine derivatives." Der Pharma Chemica. Available at: [Link].
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CAS 544462-63-7: 1-(Ethylsulfonyl)-4-(4-nitrophenyl)piperazine." PubChem. Available at: [Link].[5]
Kommula, D., et al. (2018). "Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines." Indian Journal of Pharmaceutical Sciences. Available at: [Link].
A Head-to-Head Comparison of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine and Its Derivatives: A Guide for Researchers
In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique physicochemical properties, including a constrained yet flexible c...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique physicochemical properties, including a constrained yet flexible conformation and the ability to engage in multiple hydrogen bond interactions, make it a privileged structure in drug design.[1] When functionalized with a nitrophenyl group and a sulfonyl moiety, as in 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine, the resulting molecule presents a versatile platform for further chemical exploration and biological screening.
This guide provides a comprehensive head-to-head comparison of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine and its derivatives. We will delve into their synthesis, physicochemical properties, and a comparative analysis of their biological activities, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this chemical series and to identify promising candidates for further investigation.
The Core Scaffold: 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine
1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine serves as our parent compound. Its structure is characterized by a central piperazine ring, N1-substituted with an ethylsulfonyl group and N4-substituted with a 4-nitrophenyl group. The electron-withdrawing nature of the nitro group on the phenyl ring and the sulfonyl moiety significantly influences the molecule's electronic properties and its potential interactions with biological targets.
Physicochemical Properties of the Parent Compound:
Property
Value
Source
Molecular Formula
C12H17N3O4S
PubChem
Molecular Weight
299.35 g/mol
PubChem
XLogP3
1.8
PubChem
Hydrogen Bond Donor Count
0
PubChem
Hydrogen Bond Acceptor Count
6
PubChem
Synthetic Strategies: Building the Derivatives
The synthesis of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine and its derivatives generally follows a convergent approach. A key intermediate is 1-(4-nitrophenyl)piperazine, which can be synthesized through the reaction of a suitable aniline with a bis(2-haloethyl)amine derivative or via N-arylation of piperazine with a 4-nitro-substituted aryl halide.[2] The subsequent sulfonylation at the N1 position with an appropriate sulfonyl chloride, such as ethylsulfonyl chloride, in the presence of a base, yields the final product.
Derivatization can be achieved by:
Varying the alkyl or aryl substituent on the sulfonyl group: This allows for probing the steric and electronic requirements of the binding pocket.
Modifying the substituents on the nitrophenyl ring: Introducing different electron-donating or electron-withdrawing groups can modulate the compound's pharmacokinetic and pharmacodynamic properties.
Replacing the nitrophenyl ring with other aromatic or heteroaromatic systems: This can lead to the discovery of novel bioisosteres with improved activity or safety profiles.
A general synthetic scheme is depicted below:
Caption: General synthetic workflow for 1-Alkyl/Aryl-sulfonyl-4-(4-nitrophenyl)piperazine derivatives.
Head-to-Head Comparison of Biological Activities
Derivatives of the 1-sulfonyl-4-(4-nitrophenyl)piperazine scaffold have been investigated for a range of biological activities. Here, we compare their performance in several key therapeutic areas.
Antimicrobial and Antifungal Activity
The piperazine nucleus is a common feature in many antimicrobial and antifungal agents.[3] The introduction of a sulfonyl group and a nitrophenyl moiety can enhance this activity. A study by synthesized a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids and evaluated their in vitro activity against Mycobacterium tuberculosis (Mtb).[4]
Table 1: Comparative Antitubercular Activity of Sulfonylpiperazine Derivatives
From this data, it is evident that while the monosubstituted nitrobenzenesulfonamide derivatives showed weak activity, the introduction of a second nitro group (2,4-dinitro) significantly enhanced the antitubercular potency, with MIC values comparable to the standard drug rifampicin.[4] This highlights a critical structure-activity relationship where increasing the electron-withdrawing character of the phenylsulfonyl moiety boosts the biological effect.
Anticancer Activity
The anticancer potential of piperazine derivatives is well-documented.[5] A recent study investigated the in vitro cytotoxicity of a series of 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles against various cancer cell lines, including neuroblastoma.[6] While not direct derivatives of our parent compound, these molecules share the key sulfonylpiperazine pharmacophore and provide valuable SAR insights.
Table 2: Comparative Cytotoxicity of Sulfonylpiperazine Derivatives against Neuroblastoma (Kelly) Cell Line
The results indicate that compounds with a substituted phenyl ring on the piperazine nitrogen (7a and 7b) exhibited potent and selective cytotoxicity against the MYCN-amplified neuroblastoma cell line Kelly.[6] Compound 7b, with a 4-chlorophenyl substituent, was the most active, demonstrating potency comparable to doxorubicin but with significantly lower toxicity to non-malignant HEK293 cells.[6]
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries. A novel series of 4-nitrophenylpiperazine derivatives were designed and synthesized as potential tyrosinase inhibitors.[7]
Table 3: Comparative Tyrosinase Inhibitory Activity of Nitrophenylpiperazine Derivatives
The study revealed that introducing a bulky, hydrophobic group like the indole moiety at the N1 position of the piperazine ring significantly enhanced the tyrosinase inhibitory activity compared to a simple benzoyl group.[7] This suggests that the N1 position is a critical point for modification to achieve potent enzyme inhibition.
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of the presented data, we provide an overview of the key experimental methodologies employed in the cited literature.
General Synthesis of Sulfonylpiperazine Derivatives
Materials: 1-(4-nitrophenyl)piperazine, appropriate sulfonyl chloride (e.g., ethylsulfonyl chloride, 4-nitrobenzenesulfonyl chloride), triethylamine (TEA) or another suitable base, dichloromethane (DCM) or another appropriate solvent.
Procedure:
Dissolve 1-(4-nitrophenyl)piperazine (1 equivalent) in DCM.
Add TEA (1.2 equivalents) to the solution and stir at room temperature.
Slowly add a solution of the sulfonyl chloride (1.1 equivalents) in DCM.
Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.[4]
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)
Materials: Mycobacterium tuberculosis H37Rv strain, Middlebrook 7H9 broth, OADC supplement, Alamar Blue solution, test compounds, standard drugs (Isoniazid, Rifampicin).
Procedure:
Prepare serial twofold dilutions of the test compounds in a 96-well microplate.
Inoculate each well with a standardized suspension of Mtb H37Rv.
Incubate the plates at 37°C for 5-7 days.
Add Alamar Blue solution to each well and incubate for another 24 hours.
Determine the Minimal Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents a color change from blue to pink.[4]
In Vitro Cytotoxicity Assay (WST-1 Assay)
Materials: Human cancer cell lines (e.g., Kelly, SHSY5Y), non-malignant cell line (e.g., HEK293), appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, WST-1 reagent, test compounds.
Procedure:
Seed cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of the test compounds for 48 or 72 hours.
Add WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
Measure the absorbance at 450 nm using a microplate reader.
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[6]
Mechanistic Insights and Signaling Pathways
While the precise mechanisms of action for many of these derivatives are still under investigation, we can infer potential pathways based on their structural features and the known pharmacology of related compounds.
Caption: Plausible mechanisms of action for sulfonylpiperazine derivatives.
Enzyme Inhibition: The sulfonylpiperazine scaffold can act as a bioisostere for other functional groups, enabling it to bind to the active sites of various enzymes. For instance, sulfonamides are known inhibitors of dihydropteroate synthase in bacteria, which could contribute to their antimicrobial activity.[8] In cancer, these compounds may target kinases or topoisomerases involved in cell signaling and proliferation.[8]
Receptor Modulation: Piperazine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs). Depending on the substituents, they can act as agonists or antagonists, modulating downstream signaling pathways. This is particularly relevant for their potential anti-inflammatory and central nervous system effects.[9]
DNA Interaction: Some piperazine derivatives, particularly those with planar aromatic systems, can intercalate into DNA or bind to the minor groove, leading to cell cycle arrest and apoptosis. This is a potential mechanism for their anticancer activity.
Conclusion and Future Directions
The 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to both the sulfonyl and the nitrophenyl moieties can lead to significant improvements in potency and selectivity.
Future research in this area should focus on:
Systematic derivatization: A comprehensive library of derivatives should be synthesized to further probe the SAR and optimize for specific biological targets.
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational development.
In vivo evaluation: Promising in vitro candidates should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the versatile 1-sulfonyl-4-(4-nitrophenyl)piperazine scaffold.
References
Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). Molecules, 26(7), 1964.
El-Salam, O. A., et al. (2013). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents.
Jang, M. Y., et al. (2010). Synthesis, immunosuppressive activity and structure-activity relationship study of a new series of 4-N-piperazinyl-thieno[2,3-d]pyrimidine analogues. Bioorganic & Medicinal Chemistry Letters, 20(3), 844-847.
Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. (2022).
Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. (2024). BMC Chemistry, 18(1), 47.
Cytotoxic Activities of some Novel Benzhydrylpiperazine Derivatives. (2025). Letters in Drug Design & Discovery, 22(8).
Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. (n.d.). ResearchGate. Retrieved from [Link]
Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3465–3469.
A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024). International Journal of Molecular Sciences, 25(18), 10393.
The structure‐activity relationship of anticancer activity piperazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. (2019). Current Drug Metabolism, 20(11), 916–926.
In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). Preprints.org.
Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. (2021). ACS Infectious Diseases, 7(9), 2568–2576.
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). Molecules, 29(18), 4218.
Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (2020). Molecules, 25(23), 5626.
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Fundamental & Clinical Pharmacology, 33(1), 33–44.
A Senior Application Scientist's Guide to In Vivo Validation: Translating In Vitro Anticancer Activity of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine (ESNPP)
Introduction: The Crucial Leap from Petri Dish to Preclinical Model The discovery of a novel chemical entity with potent in vitro activity is a moment of significant promise in drug development. 1-Ethylsulfonyl-4-(4-nitr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Crucial Leap from Petri Dish to Preclinical Model
The discovery of a novel chemical entity with potent in vitro activity is a moment of significant promise in drug development. 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine (ESNPP), a compound featuring a sulfonylpiperazine moiety, belongs to a class of molecules known for diverse pharmacological activities.[1][2][3] For the purpose of this guide, we will proceed with a hypothetical, yet plausible, in vitro finding: ESNPP has demonstrated potent and selective cytotoxicity against the U87 human glioblastoma cell line with a sub-micromolar IC50 value.
This in vitro success, however, is merely the first step on a long and rigorous path. A compound's behavior in a controlled, two-dimensional cell culture environment often fails to predict its performance within the complex, multi-system physiology of a living organism.[4][5] This guide provides a comprehensive framework for researchers and drug development professionals to validate these promising in vitro findings for ESNPP in vivo. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating systems, and compare the projected performance of ESNPP against a relevant clinical standard, grounded in established preclinical research principles.[6][7][8]
Part 1: Bridging the Gap - Foundational Rationale and Pre-In Vivo Diligence
The transition from in vitro to in vivo is not a direct leap but a carefully constructed bridge. The primary objective is to understand how the compound will behave in a complex biological system, which encompasses Absorption, Distribution, Metabolism, and Excretion (ADME) and potential toxicity.[1][9]
The Causality Behind In Vivo Translation:
Pharmacokinetics (PK): An in vitro IC50 value is meaningless if the compound cannot reach its target in the body at a sufficient concentration and for an adequate duration. In vivo studies are essential to determine the compound's bioavailability, half-life, and distribution.[1][10] For a glioblastoma therapeutic, the ability to cross the blood-brain barrier is a critical parameter that can only be assessed in vivo.
Pharmacodynamics (PD): We must confirm that the in vivo exposure translates to the desired biological effect at the target site. This involves measuring target engagement or downstream biomarkers in tumor tissue.
Toxicity: A compound may be potent but too toxic for therapeutic use. In vivo toxicity studies are crucial for identifying the Maximum Tolerated Dose (MTD) and establishing a therapeutic window.[11][12]
Tumor Microenvironment (TME): In vitro models lack the complex interplay of stromal cells, immune cells, and extracellular matrix that significantly influences tumor growth and drug response. In vivo models, particularly orthotopic ones, begin to recapitulate this complexity.[13]
Pre-In Vivo Workflow: A Self-Validating System
Before committing to costly and ethically significant animal studies, a series of advanced in vitro assays should be performed to build confidence in the candidate compound. This workflow establishes a foundation of data that validates the decision to proceed.
Caption: Foundational workflow from in vitro hit to in vivo decision.
Part 2: Designing the Core In Vivo Program for ESNPP
A meticulously designed in vivo program is essential for generating robust and translatable data.[6][14][15] For our hypothetical glioblastoma candidate, ESNPP, the program will consist of three key stages: Pharmacokinetics, Toxicity, and Efficacy.
Animal Model Selection: The Importance of Context
The choice of animal model is a critical decision that directly impacts the relevance of the results. For glioblastoma, several options exist, each with distinct advantages and disadvantages.[13][16]
Model Type
Description
Advantages
Disadvantages
Best Use for ESNPP
Subcutaneous Xenograft
Human U87 cells are injected under the skin of an immunodeficient mouse.
Easy to establish and measure tumor volume; good for initial screening.
Does not replicate the brain TME; no blood-brain barrier challenge.
Not recommended for a primary efficacy study.
Orthotopic Xenograft
Human U87 cells are surgically implanted into the brain of an immunodeficient mouse.
Replicates the correct anatomical location and TME; challenges blood-brain barrier penetration.[16]
Technically demanding; requires imaging to monitor tumor growth.
Recommended model for efficacy studies.
Syngeneic Model (e.g., GL261)
Murine glioma cells (GL261) are implanted into an immunocompetent mouse.[13]
Intact immune system allows for evaluation of immunomodulatory effects.
Murine tumor may not fully recapitulate human glioblastoma genetics.
A potential follow-up study to investigate immune interactions.
Patient-Derived Xenograft (PDX)
Tumor fragments from a human patient are directly implanted into an immunodeficient mouse.
Preserves original tumor architecture and heterogeneity.[17]
High cost and variability; slow growth rate.
"Gold standard" for later-stage, confirmatory studies.
Rationale for ESNPP: An orthotopic U87 xenograft model in immunodeficient mice (e.g., NOD/SCID) is the logical choice. It directly tests the compound's ability to cross the blood-brain barrier and act on the tumor in its native microenvironment, providing the most relevant initial assessment of therapeutic potential.[16][18]
Stage 1: Pharmacokinetic (PK) and Dose-Ranging Study
Objective: To determine the pharmacokinetic profile of ESNPP and to identify a dose range for subsequent toxicity and efficacy studies.[1][10]
Detailed Protocol:
Animal Allocation: Use healthy female NOD/SCID mice, 8-10 weeks old. Allocate 3 mice per group.
Compound Formulation: Prepare ESNPP in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline). The formulation must be non-toxic and stable.
Dose Administration: Administer ESNPP via two potential clinical routes: intravenous (IV) for baseline bioavailability and oral gavage (PO) to assess oral absorption.
Group 1: 2 mg/kg IV
Group 2: 10 mg/kg PO
Blood Sampling: Collect sparse samples (approx. 20-30 µL) from each mouse at different time points to build a composite profile. Typical time points:
IV: 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.
PO: 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.
Brain Tissue Collection: At the final time point (24h), euthanize animals and collect brain tissue.
Bioanalysis: Analyze plasma and brain homogenate concentrations of ESNPP using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
Data Analysis: Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), half-life (t1/2), and brain-to-plasma ratio.
Stage 2: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of ESNPP that can be administered without causing dose-limiting toxicity. This is a critical self-validating step to ensure the efficacy study is conducted with a safe and tolerable dose.[11][12]
Detailed Protocol:
Animal Allocation: Use healthy female NOD/SCID mice, 8-10 weeks old. Allocate 3-5 mice per group.
Dose Escalation: Based on PK data, select a starting dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30 mg/kg, 100 mg/kg) administered daily for 5-7 days.
Monitoring:
Daily: Record body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia), and food/water intake.
A >15-20% body weight loss is a common endpoint.
Endpoint Analysis: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.
MTD Determination: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or >15% body weight loss.
Stage 3: Orthotopic Glioblastoma Efficacy Study
Objective: To determine if ESNPP inhibits the growth of U87 glioblastoma tumors in an orthotopic mouse model.
Caption: Workflow for the orthotopic glioblastoma efficacy study.
Detailed Protocol:
Cell Preparation: Use U87 cells engineered to express luciferase for non-invasive imaging.
Orthotopic Implantation: Anesthetize NOD/SCID mice and, using a stereotactic frame, inject U87-luciferase cells (e.g., 1x10^5 cells in 5 µL) into the right striatum.
Tumor Monitoring & Randomization: Beginning 7 days post-implantation, perform bioluminescence imaging (BLI) weekly. Once tumors are established (consistent BLI signal), randomize mice into treatment groups (n=8-10 per group).
Treatment Groups:
Group 1 (Vehicle Control): Administer the formulation vehicle daily.
Group 2 (ESNPP): Administer ESNPP at its MTD daily via the determined optimal route (e.g., PO).
Group 3 (Positive Control): Administer Temozolomide (a standard-of-care chemotherapy for glioblastoma) at a clinically relevant dose.
Data Collection:
Tumor Growth: Quantify BLI signal weekly.
Survival: Monitor mice daily for neurological symptoms or other signs of distress. Euthanize mice when they reach pre-defined endpoints.
Toxicity: Record body weight twice weekly.
Endpoint Analysis:
Calculate Tumor Growth Inhibition (TGI).
Perform Kaplan-Meier survival analysis.
Excise brains for histopathology (H&E staining) and immunohistochemistry (IHC) to assess cell proliferation (Ki-67) and apoptosis (cleaved caspase-3), confirming the in vivo mechanism of action.
Part 3: Comparative Analysis and Data Presentation
Objective comparison is key to understanding the potential of a new compound. Here, we present hypothetical data comparing ESNPP to the standard-of-care, Temozolomide.
Table 1: Hypothetical In Vitro Profile
Compound
Cell Line
IC50 (µM)
Selectivity Index (Normal Astrocyte IC50 / U87 IC50)
ESNPP
U87
0.5
>50
Temozolomide
U87
25
>10
Table 2: Hypothetical In Vivo PK and Toxicity Profile
Compound
Route
Bioavailability (%)
Brain-to-Plasma Ratio
MTD (mg/kg/day)
ESNPP
PO
45%
1.2
100
Temozolomide
PO
~100%
~0.2
75
Table 3: Hypothetical In Vivo Efficacy in Orthotopic U87 Model
Treatment Group
Dose (mg/kg)
Median Survival (Days)
Increase in Lifespan (%)
Tumor Growth Inhibition (%) at Day 21
Vehicle
-
25
-
0%
ESNPP
100
40
60%
75%
Temozolomide
66
35
40%
55%
Conclusion: Interpreting the Data and Charting the Future
Based on our hypothetical results, ESNPP demonstrates a superior profile to Temozolomide in this specific preclinical model. The key takeaways would be:
Validation of In Vitro Potency: The potent in vitro activity translated into significant in vivo tumor growth inhibition and a survival benefit.
Favorable PK/PD Profile: ESNPP demonstrated good oral bioavailability and, critically, superior brain penetration compared to the standard of care.
Acceptable Safety Profile: The compound was well-tolerated at a therapeutically effective dose.
These results provide a strong, evidence-based rationale to advance ESNPP to the next stage of preclinical development. Future steps would involve testing in more rigorous models like PDX, investigating combination therapies, and conducting formal IND-enabling toxicology studies. This structured, self-validating approach ensures that only the most promising candidates, backed by robust data, move forward, optimizing resources and increasing the probability of clinical success.
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A Multi-Assay Strategy for Validating 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine Activity as a Wnt/β-Catenin Pathway Inhibitor
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries. However, a primary challenge lies in the high frequency of false-positive "hits."[1] To...
Author: BenchChem Technical Support Team. Date: February 2026
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries. However, a primary challenge lies in the high frequency of false-positive "hits."[1] To confidently advance a candidate compound, a rigorous validation process using conceptually distinct, or orthogonal, assays is not just recommended—it is essential for scientific integrity.[1][2][3] This guide provides a comprehensive framework for confirming the activity of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine (ESNPP), a putative inhibitor of the Wnt/β-catenin signaling pathway.
Our investigation assumes ESNPP was identified in a primary biochemical screen targeting Tankyrase (TNKS) 1/2, key enzymes that promote the degradation of Axin, a negative regulator of Wnt signaling.[4][5] By inhibiting Tankyrase, ESNPP is hypothesized to stabilize Axin, leading to the destruction of β-catenin and subsequent downregulation of Wnt target genes.[4][6]
This guide details a three-tiered orthogonal approach to unequivocally validate this mechanism, moving from direct target engagement within the cell to downstream functional consequences on the signaling pathway.
Figure 1: A multi-tiered, orthogonal workflow validates a screening hit by confirming its activity at distinct biological levels, from direct target binding to functional cellular output.
Orthogonal Assay 1: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)
Causality: A primary biochemical assay, while sensitive, operates in a highly artificial environment. It cannot confirm if a compound can enter a cell and bind to its intended target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) directly addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[7][8] The principle is simple: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[9] This label-free method provides unequivocal evidence of target engagement.[10]
Figure 3: Simplified Wnt/β-catenin pathway. ESNPP inhibits Tankyrase, stabilizing the Axin complex and promoting β-catenin degradation, thus blocking downstream transcription.
Experimental Protocol: Western Blot
Cell Culture and Treatment: Seed SW480 or other Wnt-dependent cancer cells. Treat with a dose-response of ESNPP (e.g., 0.1 to 50 µM) or vehicle for a predetermined time (e.g., 16-24 hours).
Lysate Preparation: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. [11]After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
[11]5. Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBS-T for 1 hour at room temperature.
[11][12] * Incubate with a primary antibody against total β-catenin (e.g., 1:1000 dilution) overnight at 4°C. [11][12]Also probe for a loading control (e.g., GAPDH or β-Actin).
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:3000) for 1 hour at room temperature.
[11]6. Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. [11]Quantify band intensities using densitometry software.
Data Interpretation
A dose-dependent decrease in the intensity of the β-catenin band relative to the loading control will confirm that ESNPP promotes its degradation, consistent with on-target Tankyrase inhibition.
ESNPP (µM)
β-Catenin (Relative Density)
0 (Vehicle)
1.00
1
0.82
10
0.35
50
0.11
Table 2: Representative densitometry data from a Western Blot experiment. ESNPP treatment leads to a dose-dependent reduction in cellular β-catenin levels.
Orthogonal Assay 3: Quantifying Functional Output with a TCF/LEF Reporter Assay
Causality: The ultimate functional consequence of β-catenin stabilization is its translocation to the nucleus, where it co-activates TCF/LEF family transcription factors to drive the expression of Wnt target genes like c-Myc and Cyclin D1. A TCF/LEF luciferase reporter assay (commonly known as TOP/FOP Flash) provides a highly sensitive, quantitative readout of the pathway's transcriptional output. [13][14][15]This assay confirms that the observed reduction in β-catenin translates into a functional inhibition of Wnt-driven gene expression.
The assay utilizes two reporter constructs: TOP-Flash, which contains multiple TCF binding sites upstream of a luciferase gene, and FOP-Flash, a negative control where these binding sites are mutated. [14][16]The ratio of TOP to FOP activity provides a specific measure of Wnt/β-catenin signaling.
[14][15]
Transfection: Co-transfect HEK293T or another suitable cell line with either the TOP-Flash or FOP-Flash plasmid, along with a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
[14][17]2. Cell Plating and Treatment: Plate the transfected cells into a 96-well plate. [14]After allowing cells to adhere, stimulate the Wnt pathway (e.g., with Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021). Simultaneously, treat cells with a dose-response of ESNPP or vehicle.
Incubation: Incubate the cells for 24-48 hours to allow for luciferase expression.
Lysis and Luminescence Reading: Lyse the cells and measure both Firefly (from TOP/FOP) and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
[15]
Data Interpretation
First, normalize the Firefly luciferase readings to the Renilla readings for each well. Then, calculate the TOP/FOP ratio for each condition. A potent inhibitor will cause a dose-dependent decrease in the TOP/FOP ratio in stimulated cells, indicating a functional blockade of β-catenin-mediated transcription.
ESNPP (µM)
Normalized TOP/FOP Ratio
% Inhibition
0 (Vehicle)
15.6
0%
1
11.2
28%
10
4.5
71%
50
1.8
88%
Table 3: Representative data from a TOP/FOP Flash assay. ESNPP demonstrates dose-dependent inhibition of Wnt-stimulated transcriptional activity.
Conclusion
The validation of a screening hit requires a logical and rigorous progression of experiments that build upon one another to construct a compelling case for a specific mechanism of action. By employing this three-pronged orthogonal strategy, researchers can move beyond a preliminary finding to generate a robust, self-validating dataset. The convergence of positive results from CETSA (confirming target engagement), Western Blotting (demonstrating downstream pathway modulation), and a TCF/LEF reporter assay (quantifying functional inhibition) provides high confidence that 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is a bona fide inhibitor of the Wnt/β-catenin signaling pathway acting through the on-target inhibition of Tankyrase.
References
Patsnap Synapse. (2024). What is the mechanism of Piperazine? Retrieved from [Link]
Lim, C. S., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Oncotarget. Available at: [Link]
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
Giles, R. H., et al. (2018). A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells. Methods in Molecular Biology. Available at: [Link]
Reichl, S., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Available at: [Link]
Valvezan, A. J., et al. (2017). Supplementary Information Materials and Methods TOPFlash/FOPFlash assays. Nature Communications. Available at: [Link]
Lehtio, L., et al. (2017). Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding. British Journal of Pharmacology. Available at: [Link]
Pegan, S. D., et al. (2015). Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. ACS Chemical Biology. Available at: [Link]
Broad Institute. Small Molecule Hit Identification and Validation. Retrieved from [Link]
Bio-protocol. TOP/FOP-Flash luciferase reporter analysis. Retrieved from [Link]
Al-Mawsawi, L. Q., et al. (2025). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. mBio. Available at: [Link]
Li, Z., et al. (2022). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. International Journal of Molecular Sciences. Available at: [Link]
AXXAM. From gene to validated and qualified hits. Retrieved from [Link]
ResearchGate. (2020). TOP/FOP-FLASH assay in HEK293T cells? Retrieved from [Link]
News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
CSCanada. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]
Tanaka, Y., et al. (2017). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Carcinogenesis. Available at: [Link]
NCATS NIH. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. Retrieved from [Link]
ResearchGate. of HTS campaign and hit validation by orthogonal biophysical... Retrieved from [Link]
ResearchGate. Investigation on 1-Acetyl-4-(4-hydroxyphenyl) piperazine an anti-fungal drug by spectroscopic, quantum chemical computations and molecular docking studies. Retrieved from [Link]
Steen, A., et al. (2026). Nanobody-Based Bioconjugates as Potent and Broadly Active Inhibitors of HIV Entry. Journal of the American Chemical Society. Available at: [Link]
Scholl, A., et al. (2016). Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. Cancer Research. Available at: [Link]
Nath, A., et al. (2008). Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells. Journal of Virology. Available at: [Link]
Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
Cancer Research Communications. (2026). The Lysine Demethylase KDM4C Is an Oncogenic Driver and Regulates ERK Activity in KRAS-Mutant Pancreatic Ductal Adenocarcinoma. Retrieved from [Link]
Martino-Echarri, E., et al. (2016). Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta. PLOS One. Available at: [Link]
Glidewell, C., et al. (2014). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E. Available at: [Link]
The WNT Homepage. How to detect and activate Wnt signaling. Retrieved from [Link]
Biocompare. (2018). Active β-Catenin Antibody for Western Blotting. Retrieved from [Link]
ResearchGate. Western blot analysis of β -catenin expression after treatment of... Retrieved from [Link]
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Retrieved from [Link]
LI-COR Biosciences. (2014). Rethinking the Traditional Western Blot with Wnt/beta‑Catenin Pathway Example. YouTube. Retrieved from [Link]
Hashimoto, M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
Independent Verification of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine: A Researcher's Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical research and drug development, the purity and structural integrity of compounds are paramount. This guide provides a comprehens...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical research and drug development, the purity and structural integrity of compounds are paramount. This guide provides a comprehensive framework for the independent verification of commercially available 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. Given the absence of extensive published data for this specific molecule, this document outlines a systematic approach to confirm its identity and purity through a series of orthogonal analytical techniques. This process is crucial for ensuring the reliability and reproducibility of experimental results.
Introduction to 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine
1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is a piperazine derivative containing an ethylsulfonyl group and a 4-nitrophenyl moiety. While specific biological activities for this compound are not widely reported in peer-reviewed literature, the piperazine scaffold is a common feature in many biologically active molecules, exhibiting a wide range of pharmacological properties. The presence of the nitroaromatic and sulfonamide groups suggests potential applications in medicinal chemistry and materials science. Independent verification of the compound's structure and purity is the foundational step for any meaningful research endeavor.
Chemical Structure and Basic Information:
Property
Value
Source
CAS Number
544462-63-7
Commercial Suppliers
Molecular Formula
C₁₂H₁₇N₃O₄S
Commercial Suppliers
Molecular Weight
299.35 g/mol
Commercial Suppliers
Analytical Verification Workflow
A multi-pronged analytical approach is essential for the unambiguous confirmation of the compound's identity and the assessment of its purity. The following workflow is recommended:
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents a...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are foundational to this principle. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine.
Hazard Profile by Structural Analogy
To establish a reliable safety protocol, we must first understand the potential risks. The structure of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine can be deconstructed into its primary functional components, each with a known hazard profile.
Caption: Structural deconstruction for hazard assessment.
The analysis of these components allows us to build a presumed hazard profile for the parent compound.
Component
Known Hazards of Analogs
Citation
4-Nitrophenyl Moiety
Harmful if swallowed, inhaled, or in contact with skin. Causes serious skin and eye irritation. May cause respiratory irritation.
A proactive approach to safety begins with robust personal protection. The following PPE is mandatory when handling 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine in any form (solid, solution, or as waste).
PPE Type
Specification
Rationale for Use
Eye Protection
ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
Protects against splashes and airborne particles, preventing serious eye irritation.[5]
Hand Protection
Nitrile gloves (minimum thickness of 4 mil).
Prevents direct skin contact, mitigating the risk of skin irritation and potential dermal absorption.[1]
Body Protection
A long-sleeved laboratory coat.
Protects skin and personal clothing from contamination. Gowns should be disposable and have tight-fitting cuffs for handling larger quantities.[6]
Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7][8]
Waste Disposal Workflow
Proper disposal requires systematic segregation and containment at the point of generation. This workflow ensures that all forms of waste are handled correctly, minimizing risk and ensuring regulatory compliance.
Caption: Decision workflow for waste segregation and disposal.
Step-by-Step Disposal Protocols
A. Unused/Expired Solid Compound:
Containment: Place the original container, tightly sealed, inside a secondary, larger, sealable plastic bag or container.[9]
Labeling: Affix a "Hazardous Waste" label to the outer container. The label must include:
The full chemical name: "1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine"
The primary hazards: "Irritant," "Harmful"
The date of accumulation.
Storage: Store the labeled container in a designated, secure hazardous waste accumulation area, away from incompatible materials.[8]
B. Contaminated Solid Waste (PPE, Weigh Boats, Wipes):
Collection: Place all contaminated disposable items, such as gloves, absorbent pads, and weigh boats, into a dedicated, durable, lined container designated for hazardous solid waste.[10]
Labeling: Clearly label the container "Hazardous Solid Waste" and list the chemical contaminant.
Disposal: Once full, securely seal the container and arrange for disposal through your institution's hazardous waste program.[10]
C. Contaminated Liquid Waste (Aqueous or Organic Solutions):
Segregation:Crucially, never mix waste streams. Use separate, designated "Hazardous Liquid Waste" containers for aqueous and organic solutions.[11][12] Halogenated and non-halogenated organic wastes must also be kept separate.[11]
Containment: Use chemically resistant, sealed containers. Ensure containers are properly vented if there is a risk of gas evolution, though this is not expected for this compound under normal conditions.
Labeling: Label each container clearly with its contents (e.g., "Aqueous waste containing 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine" or "Acetonitrile waste containing..."). Indicate the approximate concentration.
Prohibition:Under no circumstances should this chemical or its solutions be poured down the drain. [11][13] This can lead to environmental contamination and potentially react with plumbing infrastructure.
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to ensure safety.
Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
Secure the Area: Restrict access to the spill area. Eliminate any ignition sources as a precaution.[14]
Don PPE: Before attempting cleanup, don the full mandatory PPE as described in Section 2 (goggles, lab coat, double-glove with nitrile gloves).
Contain & Clean:
For solid spills , gently cover the powder with an absorbent material from a chemical spill kit to prevent it from becoming airborne.[8] Carefully sweep the material into a dustpan and place it in a designated hazardous solid waste container.[8]
For liquid spills , cover the spill with an appropriate absorbent (e.g., vermiculite or a chemical absorbent pad). Work from the outside in to prevent spreading.
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water, followed by 70% ethanol), using disposable wipes. Place all cleanup materials into the hazardous solid waste container.
Dispose: Seal and label the waste container and dispose of it according to the protocol in Section 3.
Report: Report the incident to your laboratory supervisor and your institution's Environmental Health & Safety (EH&S) department.
Final Disposal and Logistical Steps
The final step in the disposal process is the transfer of custody to a certified waste management entity.
Contact EH&S: All properly sealed and labeled hazardous waste containers must be disposed of through your institution's official channels, typically the Environmental Health & Safety (EH&S) department or a contracted hazardous waste disposal company.[13]
Incineration: The standard and recommended disposal method for this type of organic chemical waste is high-temperature incineration by a licensed facility.[6] This process ensures the complete destruction of the compound.
Documentation: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.[11]
By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost scientific integrity and responsibility.
References
TCI Chemicals. (2025, October 16). Safety Data Sheet: 1-Ethynyl-4-nitrobenzene. TCI Chemicals.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%. Cole-Parmer.
TCI Chemicals. (2025, November 19). Safety Data Sheet: 1-(2-Nitrophenyl)piperazine. TCI Chemicals.
Cayman Chemical. (2025, November 19). Safety Data Sheet: Piperazine. Cayman Chemical.
Sigma-Aldrich. (2024, March 2). Safety Data Sheet: 1-Phenylpiperazine. Sigma-Aldrich.
Fisher Scientific. (2025, December 18). Safety Data Sheet: 1-(4-Nitrophenyl)piperazine. Fisher Scientific.
ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. ChemicalBook.
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
PubMed Central. (n.d.). Safe handling of hazardous drugs. National Center for Biotechnology Information. Retrieved from [Link]
Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Croner-i.
Duke Safety. (2025, March 5). Safe Handling of Hazardous Drugs. Duke University.
eviQ. (n.d.). 188-Safe handling and waste management of hazardous drugs. eviQ.
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
Environmental Health & Safety URI. (2024, July). Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island.
OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.